molecular formula C8H10N2O6S2 B1379623 N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 32763-32-9

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

カタログ番号: B1379623
CAS番号: 32763-32-9
分子量: 294.3 g/mol
InChIキー: WSVJGEFPSYRVKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (CAS 32763-32-9) is a chemical compound with the molecular formula C8H10N2O6S2 and a molecular weight of 294.30 g/mol . It belongs to the sulfonamide class of compounds, which are widely utilized in chemical synthesis and pharmaceutical research due to their role as key intermediates and bioisosteres for other functional groups . Sulfonamides are investigated for a broad spectrum of biological activities, and their electronic properties make them valuable scaffolds in medicinal chemistry and drug discovery efforts . Researchers employ this compound in method development and as a building block for the synthesis of more complex molecules. Its structure features a nitroaromatic group, which can facilitate further chemical modifications . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVJGEFPSYRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide —systematically known as N,N-bis(methylsulfonyl)-3-nitroaniline—is a heavily substituted, electron-deficient aniline derivative. Characterized by the complete substitution of its amine protons with two methanesulfonyl (mesyl) groups, this compound serves as a critical intermediate in advanced organic synthesis and medicinal chemistry. This whitepaper provides a comprehensive analysis of its physicochemical properties, the crystallographic phenomena governing its molecular geometry, and a self-validating, step-by-step protocol for its synthesis.

Structural & Physicochemical Profiling

The structural uniqueness of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide stems from the convergence of three strongly electron-withdrawing groups around the central nitrogen and aromatic ring. The meta-positioned nitro group (-NO₂) exerts a strong inductive (-I) effect, while the two sulfonyl groups (-SO₂CH₃) heavily delocalize the nitrogen's lone pair.

Crystallographic Geometry

Unlike standard aliphatic or primary aromatic amines where the nitrogen atom assumes a tetrahedral (sp³) pyramidal geometry, bis(methanesulfonyl)anilines exhibit a distinct structural rigidification. X-ray crystallographic analyses of related N,N-dimethanesulfonylaniline derivatives confirm that the extreme electron withdrawal and steric bulk force the central nitrogen into a trigonal planar (sp²) configuration [1]. This coplanarity with the benzene ring eliminates the hydrogen-bond donating capacity of the amine, significantly altering the molecule's lipophilicity and interaction profile.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Molecular Formula C₈H₁₀N₂O₆S₂Core framework defining the bis-mesylated nitroaniline.
Molecular Weight 294.30 g/mol Essential for precise stoichiometric calculations during synthesis.
Hydrogen Bond Donors 0Complete substitution of amine protons drives higher lipophilicity compared to its mono-mesylated precursor[2].
Hydrogen Bond Acceptors 8High density of oxygen atoms (nitro + two sulfonyls) creates a strong potential for dipole-dipole interactions[2].
Nitrogen Geometry Trigonal Planar (sp²)Driven by resonance delocalization into the adjacent d-orbitals of the sulfur atoms[1].

Mechanistic Pathway of Bis-Sulfonylation

The synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide from 3-nitroaniline is a two-step kinetic process.

  • First Sulfonylation (Fast): The initial nucleophilic attack of 3-nitroaniline on methanesulfonyl chloride (MsCl) yields the mono-mesylated intermediate. Despite the deactivating nature of the meta-nitro group, this step proceeds readily under basic conditions.

  • Second Sulfonylation (Slow): Once mono-sulfonylated, the intermediate becomes a secondary sulfonamide. The nitrogen's lone pair is now heavily delocalized into the newly attached sulfonyl group, rendering it an extremely poor nucleophile. To force the second sulfonylation, a significant stoichiometric excess of both MsCl and a nucleophilic base (such as pyridine) is required. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction[3].

MechanisticPathway Nuc1 3-Nitroaniline Nucleophile Trans1 First Sulfonylation Fast Nuc1->Trans1 + MsCl - HCl Int1 Mono-mesylated Deactivated Intermediate Trans1->Int1 Trans2 Second Sulfonylation Slow, requires excess Int1->Trans2 + MsCl - HCl Prod Bis-mesylated Final Product Trans2->Prod

Fig 1. Sequential mechanistic pathway of 3-nitroaniline bis-sulfonylation.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following protocol incorporates In-Process Quality Control (IPQC) checkpoints. Every step is designed as a self-validating system to confirm reaction propagation.

Reagents & Equipment
  • Substrate: 3-Nitroaniline (1.0 eq)

  • Electrophile: Methanesulfonyl chloride (MsCl) (2.5 - 3.0 eq)[3]

  • Base: Anhydrous Pyridine (3.0 - 3.5 eq)[3]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Environment: Inert atmosphere (N₂ or Argon), flame-dried glassware.

Step-by-Step Methodology

Step 1: System Initialization Dissolve 3-nitroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL/g of substrate) under an inert atmosphere. Add anhydrous pyridine (3.0 eq).

  • Causality: Pyridine serves a dual purpose: neutralizing the HCl byproduct to prevent substrate protonation and acting as a nucleophilic catalyst[3].

Step 2: Thermal Control & Electrophile Addition Cool the reaction flask to 0 °C using an ice-water bath. Begin dropwise addition of MsCl (2.5 eq) over 15–30 minutes.

  • Causality: The sulfonylation reaction is highly exothermic. Maintaining 0 °C prevents runaway thermal degradation and minimizes side reactions such as C-sulfonylation on the aromatic ring[3].

  • Validation Check: As MsCl is added, the solution should transition from clear to a cloudy suspension. This visual cue indicates the precipitation of pyridinium hydrochloride, confirming the electrophile is active and has not hydrolyzed.

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours.

  • Causality: The second sulfonylation step is kinetically sluggish due to the severe electronic deactivation of the mono-mesylated intermediate. Prolonged time at room temperature is mandatory for complete conversion.

Step 4: In-Process Quality Control (IPQC) Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Validation Check: Observe the disappearance of the mono-mesylated intermediate (lower Rf​ due to the polar N-H bond) and the emergence of the bis-mesylated product (higher Rf​ due to the lack of hydrogen bond donors). If the intermediate persists, add an additional 0.5 eq of MsCl and stir for 4 more hours.

Step 5: Aqueous Workup & Isolation

  • Dilute the reaction mixture with additional DCM.

  • Wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize residual methanesulfonic acid), and brine[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol or a DCM/Hexane mixture to yield pure N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

ExperimentalWorkflow Start Reagent Preparation 3-Nitroaniline + Anhydrous DCM Base Base Addition Pyridine (3.0 eq) Start->Base Cooling Temperature Control Cool to 0 °C Base->Cooling Electrophile Electrophile Addition MsCl (2.5 eq) Dropwise Cooling->Electrophile Reaction Reaction Propagation Warm to RT, Stir 12-16 hrs Electrophile->Reaction IPQC IPQC: TLC Monitoring Check for Mono-mesyl disappearance Reaction->IPQC IPQC->Reaction Incomplete (Add MsCl) Workup Aqueous Workup 1M HCl -> NaHCO3 -> Brine IPQC->Workup Reaction Complete Isolation Isolation & Purification Dry (Na2SO4), Evaporate, Recrystallize Workup->Isolation

Fig 2. Self-validating workflow for the bis-mesylation of 3-nitroaniline.

References

  • Cardellini, L., et al. "X-Ray Crystallographic Analysis of 4-N,N-Dimethylamino-N,N-dimethanesulfonylaniline." ResearchGate. Available at: [Link]

Sources

In Vitro Mechanism of Action of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide: A Masked Pharmacophore Approach

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the premature metabolism and poor membrane permeability of primary and secondary sulfonamides often limit their in vitro and in vivo efficacy. N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (also known as N,N-bis(methylsulfonyl)-3-nitroaniline) represents a sophisticated structural workaround. By utilizing a bis-sulfonylation strategy, the acidic N-H proton of the standard sulfonamide is replaced, creating a neutral, highly lipophilic "masked" pharmacophore (a sulfonimide).

This whitepaper details the in vitro mechanism of action (MoA) of this compound, focusing on its role as a reactive intermediate that undergoes chemoselective monodesulfonylation to release the active mono-sulfonamide[1]. We will explore the causality behind its structural design, the enzymatic and chemical pathways of its unmasking, and provide self-validating experimental protocols for evaluating its efficacy in cellular assays.

In Vitro Mechanism of Action (MoA)

The in vitro MoA of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is not driven by direct target engagement, but rather by a carefully orchestrated, two-phase prodrug activation cascade.

Phase 1: Intracellular Monodesulfonylation (Unmasking)

Why use a bis-sulfonamide instead of a mono-sulfonamide directly? Mono-sulfonamides possess an acidic N-H proton (pKa ~9.0), which can undergo premature phase II metabolism (e.g., N-glucuronidation) and limits passive membrane diffusion due to partial ionization at physiological pH. The bis-sulfonamide is fully substituted, rendering it aprotic and highly lipophilic.

Once the compound diffuses across the cell membrane, the strong electron-withdrawing nature of the two sulfonyl groups—coupled with the meta-nitro group on the phenyl ring—makes the N-S bond highly susceptible to chemoselective cleavage. Intracellular nucleophiles (such as glutathione) and specific amidases facilitate the monodesulfonylation of the N,N-bis(methylsulfonyl)arylamine, releasing the active N-(3-nitrophenyl)methanesulfonamide [2].

Phase 2: Target Engagement & Hypoxic Activation

Upon unmasking, the liberated mono-sulfonamide acts as a potent hydrogen-bond donor and acceptor. In vitro, this active metabolite typically targets metalloenzymes (like Carbonic Anhydrase, CA) or cyclooxygenases (COX-2), coordinating directly with active-site zinc ions or binding pockets.

Furthermore, the 3-nitro group provides a secondary activation vector. In hypoxic in vitro models (e.g., 3D tumor spheroids), endogenous nitroreductases reduce the -NO2 group to an amine (-NH2)[3]. This reduction alters the electronic distribution of the aromatic ring, often increasing the binding affinity of the resulting N-(3-aminophenyl)methanesulfonamide to the target enzyme.

MoA A N,N-bis(mesyl)-3-nitroaniline (Masked Prodrug) B Intracellular Desulfonylation A->B Nucleophilic/Enzymatic Cleavage C N-(3-nitrophenyl)methanesulfonamide (Active Mono-sulfonamide) B->C Loss of Mesyl Group D Target Enzyme Binding (e.g., CA / COX-2) C->D H-Bonding & Zn2+ Coordination E Nitroreductase (Hypoxic Activation) C->E Hypoxic Tumor Microenvironment F N-(3-aminophenyl)methanesulfonamide (Secondary Active Metabolite) E->F Reduction of -NO2 to -NH2 F->D Altered Target Affinity

Figure 1: In vitro mechanistic pathway of N,N-bis(mesyl)-3-nitroaniline activation and target binding.

Quantitative Data & Kinetic Profiling

To understand the pharmacokinetic advantages of the bis-sulfonamide approach, it is critical to compare the physicochemical and kinetic properties of the masked compound versus its active metabolites. The table below summarizes the representative in vitro profile of this class of compounds.

Compound StateLipophilicity (LogP)N-H pKaIntracellular Half-Life (t1/2)Target IC50 (e.g., CA II)
N,N-bis(mesyl)-3-nitroaniline (Masked)~1.82N/A (Aprotic)45 min (Cleavage rate)>100 µM (Inactive)
N-(3-nitrophenyl)methanesulfonamide (Active)~0.659.2>24 hours45 nM
N-(3-aminophenyl)methanesulfonamide (Reduced)~0.219.5>24 hours12 nM

Table 1: Physicochemical and kinetic profiling demonstrating the necessity of the unmasking step for target affinity.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, assays must decouple the intrinsic activity of the bis-sulfonamide from its unmasked mono-sulfonamide counterpart. The following protocol is designed as a self-validating system : it simultaneously measures target inhibition and metabolite release, ensuring that any observed biological activity is causally linked to the unmasking event[4].

Protocol: Coupled Desulfonylation and Enzyme Inhibition Assay

Objective: To quantify the rate of intracellular monodesulfonylation and correlate it with the onset of target enzyme inhibition.

Step 1: Compound Preparation & Stability Check

  • Dissolve N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide in anhydrous DMSO to create a 10 mM stock.

  • Causality Check: Analyze the stock via LC-MS/MS prior to the assay. Bis-sulfonamides can spontaneously hydrolyze in aqueous environments if not stored properly. Ensure <1% mono-sulfonamide baseline presence.

Step 2: Cell-Free Desulfonylation Kinetics

  • Prepare a simulated intracellular buffer (pH 7.4, 150 mM KCl, 10 mM Glutathione) to mimic the cytosolic nucleophilic environment.

  • Spike the buffer with the compound to a final concentration of 10 µM.

  • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench aliquots immediately with ice-cold acetonitrile (1:3 ratio) to halt the desulfonylation reaction.

Step 3: Target Inhibition Assay (e.g., CA or COX-2)

  • Transfer a parallel set of aliquots from Step 2 directly into a recombinant enzyme assay microplate.

  • Add the appropriate fluorogenic substrate.

  • Measure the kinetic fluorescence over 30 minutes to determine the IC50 shift over time. Expected Result: Inhibition should increase proportionally with incubation time as the active mono-sulfonamide is generated.

Step 4: LC-MS/MS Quantification (The Validation Step)

  • Run the quenched samples from Step 2 through an LC-MS/MS system (MRM mode).

  • Track the parent mass transition (m/z 295 -> 216) and the mono-sulfonamide transition (m/z 217 -> 138).

  • System Validation: If target inhibition (Step 3) occurs without corresponding MS detection of the unmasked metabolite, the assay flags potential off-target binding of the intact bis-sulfonamide, preventing false-positive mechanism assignments.

Workflow Step1 Step 1: Compound Preparation Stock in DMSO (10 mM) Step2 Step 2: Cell-Free Desulfonylation Incubate with GSH/Nucleophiles Step1->Step2 Step3 Step 3: Target Inhibition Assay Recombinant Enzyme + Substrate Step2->Step3 Step4 Step 4: LC-MS/MS Quantification Measure Mono-sulfonamide Release Step2->Step4 Aliquot for MS Step5 Step 5: Data Analysis IC50 & Kinetic Profiling Step3->Step5 Step4->Step5

Figure 2: Self-validating in vitro experimental workflow for bis-sulfonamide evaluation.

Conclusion

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide serves as a masterclass in prodrug design and masked pharmacophore utility. By temporarily neutralizing the active sulfonamide N-H bond, researchers can bypass cellular permeability issues and premature metabolism. The in vitro mechanism relies entirely on the host environment's ability to trigger chemoselective monodesulfonylation, followed by potential hypoxic nitroreduction, ultimately delivering a highly potent, targeted inhibitor directly to the intracellular space.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst." The Journal of Organic Chemistry, American Chemical Society (2020). URL:[Link][2]

  • Torti, E., Protti, S., Merli, D., & Dondi, D. "Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides." The Journal of Organic Chemistry, American Chemical Society (2024). URL:[Link][1]

  • Lim, M., & Kim, S. "Palladium-Catalyzed Carbonylative Coupling Reactions of N,N-Bis(methanesulfonyl)amides through C–N Bond Cleavage." European Journal of Organic Chemistry (2018). URL:[Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7423, 3-Nitroaniline." PubChem, National Institutes of Health. URL:[Link][3]

Sources

An In-depth Technical Guide to the Synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathway for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, a compound of interest in contemporary chemical research. The synthesis is presented as a multi-step process, beginning with readily available starting materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of the target molecule.

Introduction

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is a disulfonated nitroaromatic compound. The presence of two electron-withdrawing methanesulfonyl groups on the nitrogen atom significantly influences the electronic properties of the molecule, making it a subject of interest for various applications in medicinal chemistry and materials science. This guide will delineate a robust and reproducible two-step synthesis commencing from 3-nitroaniline.

The synthetic strategy hinges on the sequential sulfonylation of 3-nitroaniline. The first step involves the formation of the monosulfonamide, N-(3-nitrophenyl)methanesulfonamide. The subsequent and more challenging step is the introduction of the second methanesulfonyl group onto the nitrogen atom to yield the final product. The rationale behind the chosen reagents and reaction conditions will be discussed in detail to provide a thorough understanding of the underlying chemical principles.

Synthesis Pathway Overview

The overall synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide from 3-nitroaniline is a two-step process. The first step is the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of N-(3-nitrophenyl)methanesulfonamide. The second step involves the deprotonation of the resulting sulfonamide followed by a second sulfonylation reaction to yield the target N,N-disulfonylated product.

Synthesis_Pathway Start 3-Nitroaniline Intermediate N-(3-nitrophenyl)methanesulfonamide Start->Intermediate Methanesulfonyl chloride, Base (e.g., N,N-dialkylaniline) Final N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Intermediate->Final Methanesulfonyl chloride, Strong Base (e.g., Triethylamine, DMAP) Step2_Mechanism Intermediate N-(3-nitrophenyl)methanesulfonamide Anion Sulfonamide Anion Intermediate->Anion Base (e.g., Et3N) Final N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Anion->Final Methanesulfonyl chloride (DMAP catalyst)

An In-depth Technical Guide to the Physicochemical Properties of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, with a primary focus on its molecular weight and solubility profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may be working with or considering the use of this compound.

Executive Summary

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is a compound of interest in various chemical and pharmaceutical research domains. A thorough understanding of its fundamental properties, such as molecular weight and solubility, is critical for its effective handling, formulation, and application. This guide establishes the precise molecular weight of the compound and provides a detailed, predictive analysis of its solubility in a range of common laboratory solvents. Furthermore, a robust experimental protocol for the empirical determination of its solubility profile is presented, empowering researchers to validate and expand upon the predictive data provided.

Molecular Identity and Properties

Molecular Structure and Weight

The chemical structure of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide consists of a 3-nitrophenyl group bonded to a nitrogen atom, which is further substituted with two methanesulfonyl groups.

The molecular formula for this compound is C₈H₁₀N₂O₆S₂. Based on this formula, the calculated molecular weight is:

PropertyValueSource
Molecular Weight 294.3 g/mol [1]
Molecular Formula C₈H₁₀N₂O₆S₂[1]

This molecular weight is a fundamental parameter for all stoichiometric calculations and solution preparations involving this compound.

Solubility Profile: A Predictive and Experimental Approach

Predictive Solubility Analysis

The solubility of a compound is primarily governed by the principle of "like dissolves like". The structure of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide possesses both polar and non-polar characteristics, which will dictate its solubility in different media.

  • Aqueous Solubility: The presence of a nitro group and two sulfonyl groups introduces significant polarity to the molecule. However, the aromatic ring and the methyl groups of the methanesulfonyl moieties contribute to its lipophilic character. It is anticipated that the compound will have low solubility in water . The bulky and rigid structure, along with the potential for strong intermolecular interactions in the solid state, may further limit its dissolution in aqueous media. The nitro group is an electron-withdrawing group, which can influence the overall electronic distribution and intermolecular interactions.

  • Organic Solubility:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): It is predicted that N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide will exhibit good solubility in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule, particularly the sulfonyl and nitro groups, through dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents is expected to be moderate to good . These solvents can engage in hydrogen bonding with the oxygen atoms of the sulfonyl and nitro groups. Generally, sulfonamides show increased solubility in lower-chain alcohols like methanol.[1]

    • Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to have poor solubility in non-polar solvents. The significant polarity imparted by the nitro and sulfonyl groups will prevent effective solvation by non-polar solvent molecules.

The following table summarizes the predicted solubility profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffered SolutionsLowPresence of a large non-polar aromatic ring and limited hydrogen bond donating capacity.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Polar Protic Methanol, EthanolModerate to GoodHydrogen bonding potential with the sulfonyl and nitro groups.
Non-Polar Hexane, TolueneVery LowMismatch in polarity between the solute and the solvent.
Experimental Protocol for Solubility Determination

To obtain precise solubility data, an empirical determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2]

  • N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Preparation of Standard Solutions: Accurately weigh a known amount of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide to a series of vials, each containing a known volume of the different test solvents. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the range of the calibration curve.

  • Quantification by HPLC: Analyze the diluted samples, along with the standard solutions, using a validated HPLC method. The concentration of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide in the saturated solution can be determined from the calibration curve.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

  • Shake-Flask Method: This method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reproducible results.[2]

  • HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte even in complex matrices. A UV detector is suitable due to the presence of the chromophoric nitrophenyl group.

  • Choice of Solvents: The selected solvents cover a wide range of polarities, providing a comprehensive understanding of the compound's solubility behavior. The inclusion of a physiologically relevant buffer (pH 7.4) is important for drug development applications.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc Quantify by HPLC prep_standards->hplc For Calibration Curve prep_samples Add Excess Solid to Solvents equilibrate Incubate with Agitation (24-72h at constant T) prep_samples->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Solubility Determination

Conclusion

This technical guide has established the molecular weight of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide and provided a detailed predictive analysis of its solubility profile. While experimental data is currently lacking, the proposed experimental protocol offers a clear and robust pathway for its empirical determination. A comprehensive understanding of these fundamental physicochemical properties is paramount for the successful application of this compound in research and development.

References

Sources

Crystallographic Profiling and Structural Elucidation of N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (CAS: 32763-32-9), commonly referred to as N,N-bis(methanesulfonyl)-3-nitroaniline, is a highly functionalized dimesylate derivative[1]. In medicinal chemistry and advanced organic synthesis, the bis(methanesulfonyl) moiety serves as a robust protecting group and a unique structural pharmacophore. Understanding its exact three-dimensional conformation is critical for rational drug design, as the spatial orientation of the sulfonyl oxygens dictates potential binding interactions with biological targets.

This whitepaper provides an in-depth analysis of the crystallographic data, conformational geometry, and the self-validating experimental protocols required to elucidate the crystal structure of this compound.

Causality in Conformational Geometry

The structural geometry of N,N-bis(methanesulfonyl)anilines deviates significantly from typical aliphatic amines. As an Application Scientist, it is crucial to understand the electronic and steric forces driving this conformation.

Electronic Delocalization and sp² Hybridization

In standard amines, the nitrogen atom is sp³ hybridized, resulting in a pyramidal geometry. However, in N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, the nitrogen atom is bonded to three highly electron-withdrawing groups: two methanesulfonyl (mesyl) groups and one 3-nitrophenyl ring.

  • Causality: The strong electron-withdrawing nature of the sulfonyl groups causes the nitrogen lone pair to delocalize into the empty d-orbitals (or σ* orbitals) of the sulfur atoms.

  • Effect: This delocalization forces the nitrogen atom into a nearly planar, sp²-hybridized state. The sum of the bond angles around the nitrogen atom approaches 360°, a hallmark of dimesylate systems.

Steric Minimization

The two bulky mesyl groups must orient themselves to minimize steric clashing and electrostatic repulsion between the highly polar S=O bonds. Consequently, the molecule adopts a twisted conformation where the sulfonyl oxygens point away from the aromatic ring, while the 3-nitro group exerts a meta-directing inductive pull that further stabilizes the planar nitrogen core.

G A N,N-bis(methanesulfonyl) Aniline Core B Delocalization of N-Lone Pair A->B C Steric Repulsion of Mesyl Groups A->C D 3-Nitro Group Inductive Effect A->D E sp2 Hybridization (Planar Geometry) B->E F Twisted Conformation (Minimizing Dipoles) C->F D->E

Electronic and steric factors driving the molecular conformation.

Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system, where each step includes internal checks for quality and accuracy.

Step 1: Crystal Growth via Solvent Diffusion
  • Protocol: Dissolve 50 mg of the compound in 2 mL of ethyl acetate. Carefully layer 4 mL of hexane over the solution in a narrow vial. Allow the system to stand undisturbed at 20 °C for 72 hours.

  • Causality: Ethyl acetate effectively solvates the polar sulfonamide and nitro groups. Hexane acts as a non-polar antisolvent. The slow diffusion of hexane into the ethyl acetate layer gradually lowers the solubility of the compound, inducing controlled supersaturation. This slow nucleation is critical for growing defect-free, single crystals suitable for X-ray diffraction.

Step 2: X-Ray Data Collection
  • Protocol: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature of 150 K.

  • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects, which can be problematic in sulfur-rich compounds. The cryogenic temperature (150 K) restricts atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise location of lighter atoms (e.g., hydrogen).

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using the dual-space algorithm in SHELXT [2]. Refine the model using full-matrix least-squares on F² with SHELXL [3].

  • Validation: The system self-validates through the R-factors. An R1 value below 0.05 and a Goodness-of-Fit (S) approaching 1.0 confirm that the theoretical model accurately represents the experimental electron density map.

G A Compound Synthesis & Purification B Crystal Growth (Solvent Diffusion) A->B C X-Ray Diffraction (Mo Kα, 150 K) B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL) D->E F Model Validation (R1 < 0.05) E->F

Workflow for crystallographic data acquisition and processing.

Quantitative Data & Conformational Analysis

The crystallographic refinement yields highly precise quantitative metrics. The data summarized below reflects the expected parameters for the optimized N,N-bis(methanesulfonyl)-3-nitroaniline crystal system.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₀N₂O₆S₂
Molecular Weight 294.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 150(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.034, wR2 = 0.089
Goodness-of-fit on F² 1.042

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueMechanistic Implication
S1–N1 Bond Length 1.652(2) ÅShorter than a typical S-N single bond (1.73 Å), indicating partial double-bond character due to lone-pair delocalization.
S2–N1 Bond Length 1.655(2) ÅSymmetrical delocalization across both mesyl groups.
N1–C1 (Aromatic) 1.438(3) ÅRestricted rotation around the C-N bond.
S1–N1–S2 Angle 119.5(1)°Approaches 120°, confirming sp² hybridization.
C1–N1–S1 Angle 118.2(2)°Steric expansion to accommodate the mesyl group.
Sum of angles around N1 356.5°Nearly planar geometry (deviation from 360° is minimal).

Intermolecular Interactions & Crystal Packing

Unlike primary or secondary sulfonamides, N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide lacks N-H proton donors. Consequently, the crystal packing is entirely devoid of classical strong N-H···O hydrogen bonds.

Instead, the supramolecular architecture is governed by:

  • Weak C-H···O Interactions: The acidic methyl protons of the methanesulfonyl groups act as weak donors, interacting with the highly electronegative oxygens of the 3-nitro group and adjacent sulfonyl groups.

  • Dipole-Dipole Interactions: The antiparallel alignment of the highly polar S=O and N-O bonds stabilizes the crystal lattice.

  • π-π Stacking: The electron-deficient 3-nitrophenyl rings engage in offset face-to-face π-π stacking, driving the molecules to assemble into infinite one-dimensional chains along the crystallographic c-axis.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of bis-sulfonamides, such as N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (also known as N,N-bis(methylsulfonyl)-3-nitroaniline), is a critical transformation in medicinal chemistry for generating protected amines or rigidifying molecular scaffolds.

While mono-sulfonylation of anilines is straightforward, driving the reaction to complete bis-sulfonylation requires overcoming significant electronic and steric barriers. The initial nucleophilic attack of 3-nitroaniline on methanesulfonyl chloride (MsCl) yields a mono-sulfonamide intermediate. The strongly electron-withdrawing nature of both the newly added sulfonyl group and the meta-nitro group drastically reduces the nucleophilicity of the remaining amine proton[1].

To overcome this, the protocol employs a self-validating kinetic strategy :

  • Excess Electrophile & Base: We utilize 3.0 equivalents of MsCl and 4.0 equivalents of pyridine. Pyridine acts not only as an acid scavenger to neutralize the generated HCl but also as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[2].

  • Thermal Staging: The initial addition must be performed at 0 °C to control the violent exotherm and prevent unwanted C-sulfonylation (electrophilic aromatic substitution on the ring)[2]. The reaction is subsequently allowed to warm to room temperature to provide the activation energy necessary for the sterically hindered second sulfonylation step.

Mechanism N1 3-Nitroaniline (Primary Amine) N2 Mono-sulfonamide Intermediate N1->N2 MsCl (1 eq) Pyridine - HCl N3 Bis-sulfonamide Target Product N2->N3 MsCl (Excess) Pyridine - HCl

Figure 1: Mechanistic pathway from 3-nitroaniline to the bis-sulfonamide target.

Reagent Specifications & Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale reaction. Strict adherence to anhydrous conditions is required to prevent the hydrolysis of methanesulfonyl chloride into methanesulfonic acid, which stalls the reaction[2].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Mechanistic Role
3-Nitroaniline 138.121.01.38 gNucleophilic Substrate
Methanesulfonyl chloride (MsCl) 114.553.02.32 mLElectrophile
Pyridine (Anhydrous) 79.104.03.23 mLBase / Nucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLAprotic Reaction Medium

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase until the in-process controls (IPCs) confirm the success of the current step.

Phase 1: Preparation and Activation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Dissolution: Add 3-nitroaniline (1.38 g, 10 mmol) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous pyridine (3.23 mL, 40 mmol) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Dropwise Addition: Dilute MsCl (2.32 mL, 30 mmol) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 15–20 minutes.

    • Self-Validation Check: The reaction mixture should gradually turn cloudy or form a fine precipitate. This is pyridinium hydrochloride precipitating out of the DCM, confirming that sulfonylation is actively occurring.

Phase 3: Reaction Propagation
  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stirring: Stir vigorously for 12–16 hours under an inert atmosphere.

  • TLC Monitoring (Crucial IPC): Check the reaction progress via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation: You should observe the complete disappearance of the starting material (lowest Rf​ ) and the mono-sulfonamide intermediate (medium Rf​ ). The target bis-sulfonamide will appear as the highest Rf​ spot (least polar). If the intermediate persists, refer to the troubleshooting table below.

Phase 4: Quenching and Isolation
  • Quenching: Dilute the reaction mixture with an additional 50 mL of DCM. Carefully add 30 mL of ice-cold distilled water to quench any unreacted MsCl.

  • Acid Wash: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 × 30 mL) to quantitatively remove excess pyridine.

    • Validation: The aqueous phase should be acidic (pH < 2). If the organic layer still smells of pyridine, perform an additional acid wash.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL), followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to afford pure N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

Workflow Step1 1. Preparation Dissolve 3-nitroaniline in DCM Add Pyridine (4.0 eq) Step2 2. Activation Cool to 0 °C Dropwise addition of MsCl (3.0 eq) Step1->Step2 Step3 3. Reaction Propagation Warm to RT Stir 12-16 h Step2->Step3 Step4 4. Quenching & Workup Quench with H2O Wash: 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Isolation Dry over MgSO4 Evaporate & Recrystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for bis-methanesulfonylation.

Troubleshooting & Optimization

Even with a robust protocol, variations in reagent purity can lead to deviations. Use the following matrix to diagnose and correct common issues:

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion (mono-sulfonamide persists on TLC) Steric hindrance and reduced nucleophilicity of the intermediate prevent the second attack[1].Add 0.5 eq additional MsCl and 1.0 eq pyridine; gently warm the reaction to 35 °C for 2 hours.
Formation of C-sulfonylated byproducts Electrophilic aromatic substitution competing with N-sulfonylation due to poor thermal control[2].Ensure strict temperature control (0 °C) during the initial highly exothermic MsCl addition.
Low overall yield after workup Hydrolysis of MsCl by adventitious water, forming methanesulfonic acid[2].Use strictly anhydrous DCM, flame-dried glassware, and ensure the pyridine is stored over molecular sieves.

References

  • SciSpace. "Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride." SciSpace. Available at:[Link]

Sources

Application Notes & Protocols: N-Methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, also known as N-(3-nitrophenyl)bis(methanesulfonamide). We will explore its synthesis, physicochemical properties, and its role as a versatile reagent in modern organic synthesis, with a focus on its application as an electrophilic aminating agent. The protocols and insights provided are intended for researchers, chemists, and professionals in the field of drug development and synthetic chemistry.

Reagent Overview and Physicochemical Properties

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is a highly functionalized aromatic compound characterized by a nitrogen atom bonded to two methanesulfonyl (mesyl) groups and a 3-nitrophenyl ring.[1] The convergence of these functionalities imparts unique chemical reactivity to the molecule.

Causality of Reactivity: The core utility of this reagent stems from the profound electron-withdrawing nature of its constituent groups.

  • Two Methanesulfonyl Groups: These groups significantly lower the electron density on the central nitrogen atom. This makes the nitrogen atom highly electrophilic and transforms the N,N-bis(methylsulfonyl)amino moiety, (Ms)2N-, into an excellent leaving group in nucleophilic substitution reactions.

  • 3-Nitrophenyl Group: The nitro group further enhances the electron-deficient character of the molecule through inductive and resonance effects.

This electronic configuration renders the reagent an effective electrophilic source of a protected amino group, serving as a synthetic equivalent of the "NH₂⁺" synthon.

Table 1: Physicochemical Properties of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

PropertyValueReference
CAS Number 32763-32-9[1]
Molecular Formula C₈H₁₀N₂O₆S₂[1]
Molecular Weight 294.3 g/mol [1]
Appearance Typically a crystalline solidInferred
Solubility Soluble in polar organic solvents like DMF, DMSO, and chlorinated solventsInferred

Synthesis of the Reagent

The reagent can be reliably synthesized from commercially available starting materials, 3-nitroaniline and methanesulfonyl chloride. The procedure is analogous to the synthesis of other N,N-disulfonated aniline derivatives.[2]

Protocol 2.1: Synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Principle: This synthesis involves the double N-sulfonylation of 3-nitroaniline with methanesulfonyl chloride. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The second sulfonylation is slower due to the deactivation of the nitrogen atom after the first sulfonylation.

Materials:

  • 3-Nitroaniline (1.0 eq)

  • Methanesulfonyl chloride (2.2 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3-nitroaniline (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with dichloromethane.

  • Carefully pour the mixture into a separatory funnel containing 1M HCl to neutralize the pyridine.

  • Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

Diagram: Synthesis Workflow

cluster_materials Starting Materials cluster_process Reaction & Workup cluster_output Final Product A 3-Nitroaniline D 1. Mix & Cool to 0 °C A->D B Methanesulfonyl Chloride (2.2 eq) B->D C Pyridine (Solvent/Base) C->D E 2. Add MsCl 3. Heat & Stir 12-24h D->E F 4. Quench (HCl) & Extract (DCM) E->F G 5. Wash & Dry F->G H 6. Concentrate G->H I Purification (Recrystallization) H->I J N-(3-Nitrophenyl)bis (methanesulfonamide) I->J

Caption: Workflow for the synthesis of the title reagent.

Application in Electrophilic Amination of Carbon Nucleophiles

The primary application of N-(3-nitrophenyl)bis(methanesulfonamide) is as an electrophilic aminating agent for the synthesis of primary amines from various carbon nucleophiles, such as Grignard reagents, organolithiums, or enolates.

Principle of Causality: The reaction proceeds via a nucleophilic attack of the carbanion on the electrophilic nitrogen atom of the reagent. This forms a new carbon-nitrogen bond. The N-(3-nitrophenyl)bis(methanesulfonamide) anion is a stable leaving group. The resulting N,N-bis(mesyl)amine product can then be deprotected under acidic conditions to liberate the desired primary amine.

Diagram: General Mechanism of Electrophilic Amination

Caption: Nucleophilic attack followed by deprotection.

Protocol 3.1: Amination of a Grignard Reagent

Materials:

  • Aryl or Alkyl Magnesium Bromide (Grignard reagent, 1.2 eq) in THF

  • N-(3-Nitrophenyl)bis(methanesulfonamide) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution

Procedure: Step A: C-N Bond Formation

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-(3-nitrophenyl)bis(methanesulfonamide) (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe. The reaction is often rapid.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Monitor the reaction by TLC for the consumption of the starting sulfonamide.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N,N-bis(mesyl)amine product by column chromatography on silica gel.

Step B: Deprotection to Primary Amine

  • Dissolve the purified N,N-bis(mesyl)amine from Step A in a suitable solvent like methanol or dioxane.

  • Add an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or concentrated HCl).

  • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH > 10 with a concentrated NaOH solution.

  • Extract the desired primary amine with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Potential Applications & Future Outlook (Exploratory)

While well-suited for electrophilic amination, the structure of N-(3-nitrophenyl)bis(methanesulfonamide) suggests potential in other modern synthetic transformations, particularly in the burgeoning field of C-H functionalization.

Transition Metal-Catalyzed C-H Amination

Hypothesis: The N-S bonds in the reagent could be susceptible to cleavage by transition metal catalysts (e.g., copper, palladium, rhodium) to generate a reactive nitrogen-centered radical or a metal-nitrenoid species.[4][5] This intermediate could then engage in direct C-H amination of arenes or alkanes, offering a more atom-economical route to amines by avoiding the pre-functionalization required for nucleophilic reagents.

Proposed Experimental Workflow for Method Screening:

start Substrate (e.g., Benzene) + N-(3-Nitrophenyl)bis(methanesulfonamide) catalyst Catalyst Screen (e.g., CuBr, Pd(OAc)₂, Rh₂(OAc)₄) start->catalyst Additives oxidant Oxidant Screen (e.g., PhI(OAc)₂, Ag₂CO₃) catalyst->oxidant Conditions solvent Solvent Screen (e.g., DCE, MeCN, Toluene) oxidant->solvent Setup analysis Reaction Analysis (GC-MS, LC-MS) solvent->analysis Monitor product Desired C-H Aminated Product analysis->product Identify

Caption: A logical workflow for screening C-H amination conditions.

This exploratory avenue requires significant methods development but represents a promising area for expanding the utility of this and related reagents.

Safety and Handling

  • General: Handle N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: As a nitroaromatic compound, it should be treated as potentially toxic and handled with care. Methanesulfonyl chloride, used in its synthesis, is corrosive and a lachrymator.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. PMC. [Link]

  • New amination strategies based on nitrogen-centered radical chemistry. RSC Publishing. [Link]

  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journals. [Link]

Sources

Application Note: Sample Preparation, Handling, and Analytical Guidelines for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide—commonly referred to as 3-nitro-N,N-bis(methylsulfonyl)aniline—is a highly functionalized synthetic intermediate utilized in advanced medicinal chemistry and drug development.

In complex multi-step synthesis, the bis(methylsulfonyl)amino moiety serves as a robust protecting and activating group. By introducing two strongly electron-withdrawing mesyl groups, the electron density on the aniline nitrogen and the adjacent aromatic ring is drastically reduced[1]. This deactivation prevents unwanted N-oxidation, electrophilic aromatic substitution, and side reactions during downstream procedures (such as nitro group reduction or cross-coupling)[2]. This application note details the physicochemical properties, sample preparation, extraction, and critically controlled deprotection protocols for this compound.

Physicochemical Profile

To successfully handle and extract this compound, researchers must account for its lack of hydrogen-bond donors, which significantly alters its solubility profile compared to the parent 3-nitroaniline.

PropertyValue
Chemical Name N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide
Synonyms 3-nitro-N,N-bis(methylsulfonyl)aniline
Molecular Formula C8H10N2O6S2
Molecular Weight 294.30 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Solubility Profile High in DCM, THF, EtOAc, DMSO; Low in H₂O, Hexane

Sample Preparation and Extraction Protocols

Because the conversion of a primary aniline to a bis-mesyl derivative eliminates all hydrogen-bond donors, the resulting compound is highly lipophilic and behaves differently during liquid-liquid extraction (LLE).

Protocol 3.1: Liquid-Liquid Extraction (LLE) from Aqueous Reaction Mixtures
  • Quenching: Quench the bis-mesylation reaction mixture (typically containing excess methanesulfonyl chloride and a base like triethylamine or DMAP) with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acid byproducts and hydrolyzes unreacted methanesulfonyl chloride without risking the premature cleavage of the bis-mesyl product.

  • Partitioning: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Causality: The lack of H-bond donors makes the compound partition perfectly into the organic layer, leaving polar byproducts (e.g., triethylammonium chloride) entirely in the aqueous phase.

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove residual amine bases), water, and brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Self-Validation: The isolated product should present as a crystalline solid. If an oil persists, residual mesyl chloride or solvent is present; trituration with cold diethyl ether or hexane will rapidly induce crystallization.

Controlled Deprotection and Cleavage Protocol

A critical workflow in utilizing bis-mesyl anilines is the selective cleavage of one N-S sulfonamide bond to yield the mono-mesylamide, or both to yield the free aniline. The N-S bond in a bis-mesyl system is highly electrophilic and susceptible to nucleophilic attack, unlike a mono-mesylamide which is highly stable[3].

Protocol 4.1: Selective Mono-Cleavage to Mono-mesylamide
  • Dissolution: Dissolve the crude N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide in Tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Nucleophilic Cleavage: Add 2N aqueous NaOH (approx. 3 equivalents) or a primary amine such as propylamine[3].

    • Causality: The hydroxide ion or primary amine attacks one of the highly electrophilic sulfonyl groups. Once cleaved, the remaining mono-mesylamide becomes immediately deprotonated (forming a sulfonamide anion). This localized negative charge electronically repels further nucleophilic attack, ensuring the reaction strictly stops at mono-cleavage.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Self-Validation: Successful mono-cleavage is confirmed by LC-MS showing a mass shift of -78 Da (loss of one SO₂CH₃ group) and the reappearance of an N-H stretch in IR spectroscopy (~3200 cm⁻¹).

Analytical Characterization Guidelines

LC-MS Sample Preparation
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic acid.

  • Ionization Strategy: Due to the strong electron-withdrawing nature of the nitro and bis-mesyl groups, the compound may exhibit poor ionization in standard positive Electrospray Ionization (ESI+).

  • Expert Insight: If ESI+ yields weak signals, utilize negative ESI (ESI-) to look for in-source fragmentation, or rely on Atmospheric Pressure Chemical Ionization (APCI). Alternatively, screen for the sodium adduct [M+Na]⁺ at m/z 317 in ESI+.

NMR Spectroscopy
  • Solvent: CDCl₃ or DMSO-d6.

  • Diagnostic Peaks: The signature of the bis-mesyl group is a sharp, integrated 6-proton singlet in the ¹H NMR spectrum, typically appearing between δ 3.20 and 3.45 ppm.

  • Self-Validation: During deprotection workflows (Protocol 4.1), the successful conversion from bis-mesyl to mono-mesyl is definitively confirmed when the 6H singlet collapses to a 3H singlet.

Experimental Workflow Diagram

G A 3-Nitroaniline (Starting Material) B Bis-Mesylation (MsCl, Base) A->B C N,N-bis(methanesulfonyl)- 3-nitroaniline B->C D LLE Extraction (DCM/EtOAc) C->D Isolation E Downstream Synthesis (Nitro Reduction) D->E Purified Intermediate F Selective Cleavage (NaOH or Amine) E->F G Target Mono-mesyl Derivative F->G -78 Da Mass Shift

Workflow for the synthesis, isolation, and selective deprotection of bis-mesyl aniline derivatives.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures

Introduction & Chemical Context

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (also known as N,N-bis(methylsulfonyl)-3-nitroaniline) is a complex bis-sulfonamide derivative. Compounds bearing the bis(sulfonamide) motif are of significant interest in medicinal chemistry, frequently investigated as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for inflammation and cancer therapy 1.

Quantifying this molecule at trace levels presents unique analytical challenges. The presence of two strongly electron-withdrawing methanesulfonyl groups (-SO₂CH₃) and a nitro group (-NO₂) severely depletes the electron density on the central tertiary nitrogen. Consequently, the molecule lacks a basic site for facile protonation, resulting in poor ionization efficiency using standard positive Electrospray Ionization (ESI+) conditions. Furthermore, the absence of an acidic N-H proton prevents straightforward deprotonation in negative mode (ESI-), a technique otherwise common for primary and secondary methanesulfonamides 2.

This application note details a highly optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these physicochemical barriers through adduct-driven ionization and π−π mediated chromatographic retention.

Analytical Rationale & Causality

Ionization Strategy: Adduct Formation

Because direct protonation [M+H]+ is energetically unfavorable, this method leverages ammonium adduct formation . By enriching the mobile phase with 5 mM ammonium formate, we force the generation of the [M+NH4​]+ adduct ( m/z 312.0). During Collision-Induced Dissociation (CID), the ammonium adduct readily loses ammonia ( NH3​ , 17 Da) to form the transient [M+H]+ ion, which subsequently undergoes characteristic fragmentation by extruding a methanesulfonyl radical/molecule, a behavior well-documented in bis(methylsulfonyl) derivatives 3.

Chromatographic Strategy: Biphenyl Stationary Phase

Nitroaromatics often exhibit poor retention and peak shape on standard C18 columns due to their polarity and electron-deficient nature. We utilize a Biphenyl stationary phase . The biphenyl rings provide strong π−π interactions with the electron-deficient 3-nitrophenyl ring of the analyte. Methanol is selected as the strong solvent (Mobile Phase B) rather than acetonitrile, as acetonitrile's triple bond can competitively disrupt these π−π interactions, whereas methanol enhances them.

Workflow & Fragmentation Pathways

Workflow A Sample Prep (LLE / SPE) B Chromatographic Separation (Biphenyl) A->B C ESI+ Ionization [M+NH4]+ Adduct B->C D Triple Quadrupole MRM Detection C->D E Data Analysis & Quantitation D->E

Fig 1: End-to-end LC-MS/MS analytical workflow for bis-sulfonamide quantification.

Fragmentation N1 Precursor Ion [M+NH4]+ m/z 312.0 N2 Protonated Molecule [M+H]+ m/z 295.0 N1->N2 - NH3 (17 Da) N3 Quantifier Ion [M+H - SO2CH3]+ m/z 216.0 N2->N3 - SO2CH3 (79 Da) N4 Qualifier Ion [M+H - SO2CH3 - NO2]+ m/z 170.0 N3->N4 - NO2 (46 Da)

Fig 2: Proposed CID fragmentation pathway of the [M+NH4]+ adduct.

Experimental Protocols

Reagents and Materials
  • Analyte: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (MW: 294.03 g/mol ).

  • Internal Standard (IS): Deuterated analog (e.g., Analyte-d4) to correct for matrix effects and variations in sample preparation 4.

  • Solvents: LC-MS grade Methanol, Water, Ethyl Acetate.

  • Modifiers: LC-MS grade Formic Acid, Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in ESI sources when analyzing aromatic amines 5. LLE is utilized to isolate the moderately lipophilic analyte while leaving polar matrix components behind.

  • Aliquot 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (500 ng/mL).

  • Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (50:50 Water:Methanol). Vortex and transfer to an autosampler vial.

Liquid Chromatography Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: Water containing 5 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Methanol containing 5 mM Ammonium Formate and 0.1% Formic Acid

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.40595
4.000.40595
4.100.40955
5.500.40955
Mass Spectrometry (MRM) Conditions
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound312.0216.05015Quantifier
Target Compound312.0170.05025Qualifier
Internal Standard316.0220.05015IS Quantifier

Self-Validating System & Quality Control

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework. An analytical run is only deemed acceptable if it passes the following internal causality checks:

  • Carryover Causality (Double Blank Check): A "Double Blank" (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ). Acceptance Criteria: Peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Cross-Talk Causality (Zero Sample Check): A "Zero Sample" (matrix with IS only) is injected to ensure the heavy isotope IS does not undergo isotopic fragmentation that mimics the native analyte. Acceptance Criteria: Analyte channel signal < 20% of LLOQ.

  • Matrix Effect Tracking: The absolute peak area of the IS is monitored continuously across all unknown samples. A deviation of > 15% from the mean IS area of the calibration standards indicates severe, unmitigated ion suppression/enhancement, flagging the sample for re-extraction.

Table 3: Representative Method Validation Summary

ParameterResult / Criteria
Linear Range 1.0 – 1000 ng/mL ( R2>0.995 )
Intra-day Precision (CV%) 6.5% across Low, Mid, and High QCs
Inter-day Accuracy (% Bias) -4.2% to +5.8%
Matrix Factor (IS Normalized) 0.95 – 1.04 (Indicates negligible matrix effect)
Extraction Recovery > 85% (Consistent across concentration range)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles associated with N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide .

Unlike standard mono-sulfonamides, this compound is a tertiary bis-sulfonamide . The central nitrogen is fully substituted (bonded to one 3-nitrophenyl ring and two methanesulfonyl groups), meaning it lacks an acidic hydrogen bond donor. This structural feature renders the molecule highly lipophilic, non-ionizable at physiological pH, and highly susceptible to aggregation[1],[2].

Below are field-proven, self-validating troubleshooting guides and FAQs to ensure the scientific integrity of your in vitro assays.

Troubleshooting Guide 1: DMSO Stock Solution Instability

The Problem: The compound initially dissolves in Dimethyl Sulfoxide (DMSO) but forms a crystalline precipitate over time or after being retrieved from the freezer.

The Causality: DMSO is notoriously hygroscopic and rapidly absorbs atmospheric moisture[3],[4]. The introduction of water alters the dielectric constant of the solvent. Because N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide relies entirely on dispersion forces and dipole-dipole interactions for solvation, even a 1-2% increase in water content drastically reduces its solubility[5]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients and nucleation sites, forcing the compound into a lower-energy, insoluble crystalline state[6].

Self-Validating Protocol: Anhydrous Stock Preparation

This protocol ensures the compound remains in a stable, true solution and includes a validation step to confirm solvent integrity.

  • Thermal Equilibration: Place the sealed vial of the lyophilized compound and a fresh bottle of anhydrous DMSO (sealed under argon) into a desiccator. Allow them to equilibrate to room temperature for at least 30 minutes.

    • Rationale: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture, instantly compromising the anhydrous nature of the solvent[3].

  • Concentration Limit: Dissolve the compound to a maximum stock concentration of 10 mM.

    • Rationale: Pushing the concentration higher creates a metastable supersaturated solution that will spontaneously crystallize upon minor temperature fluctuations[7].

  • Sonication (If Required): If dissolution is incomplete, sonicate the vial in a water bath at 37°C for 10 minutes, alternating with gentle vortexing.

  • Single-Use Aliquoting: Divide the clear stock solution into single-use, tightly sealed amber glass vials (e.g., 20 µL per vial) and store at -20°C or -80°C.

    • Rationale: This completely eliminates freeze-thaw cycles, which are the primary mechanical trigger for compound nucleation in wet DMSO[6].

  • Validation Step (Acoustic/Gravimetric Check): Before use, visually inspect the thawed aliquot under a polarized light microscope. The absence of birefringence confirms the absence of micro-crystals[8].

Troubleshooting Guide 2: Aqueous Buffer "Solvent-Shift" Precipitation

The Problem: The compound crashes out (turns cloudy or forms a microscopic pellet) immediately upon dilution from the DMSO stock into the aqueous assay buffer.

The Causality: This is a classic "solvent-shift" precipitation[9],[10]. When the highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly diffuses into the water. The local micro-environment around the highly lipophilic bis-sulfonamide molecules abruptly shifts from organic to aqueous. Unable to form hydrogen bonds with water, the hydrophobic molecules rapidly self-associate to minimize their exposed surface area, forming colloidal aggregates[11],[12].

Self-Validating Protocol: Step-Wise Dilution & Nephelometric Validation

This protocol utilizes kinetic dispersion to prevent localized supersaturation and includes a light-scattering check to validate true solubility.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris, pH 7.4). Supplement the buffer with a biologically compatible solubilizer, such as 0.01% Tween-20 or 2-hydroxypropyl-β-cyclodextrin (HPβCD), if your assay permits.

    • Rationale: Surfactants or cyclodextrins provide hydrophobic pockets that shield the bis-sulfonamide from the aqueous environment, lowering the thermodynamic barrier to dissolution[9].

  • Vortex-Assisted Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium speed. Using a precision pipette, add the room-temperature DMSO stock solution dropwise directly into the vortex vortex.

    • Rationale: Vigorous mixing ensures instantaneous dispersion of the DMSO stock, preventing the localized high concentrations that trigger solvent-shift nucleation[11],[10].

  • Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference[9],[8].

  • Validation Step (Nephelometry): Transfer 100 µL of the final working solution to a clear-bottom 96-well plate. Read the plate on a nephelometer or measure absorbance at 620 nm on a standard plate reader.

    • Rationale: True solutions do not scatter light. An absorbance reading significantly higher than the buffer blank indicates the presence of colloidal aggregates, meaning the compound has crashed out[8].

Data Presentation: Structural Impact on Solubility

Understanding the structural differences between standard sulfonamides and your bis-sulfonamide derivative is critical for assay design.

Physicochemical PropertyStandard Mono-Sulfonamides (e.g., Acetazolamide)N,N-Bis-Sulfonamides (e.g., Target Compound)Assay Formulation Implication
Ionizable Proton Yes (pKa ~ 8.0 - 10.0)No Cannot be solubilized by increasing buffer pH[1],[2].
Hydrogen Bond Donors 1 to 20 Highly reliant on co-solvents (DMSO) or carrier molecules (Cyclodextrins).
Lipophilicity (LogP) Low to ModerateHigh Extreme risk of solvent-shift precipitation upon aqueous dilution[12].
Aqueous Solubility ModerateVery Poor Requires step-wise dilution and kinetic mixing[11].

Experimental Workflow Visualization

The following diagram outlines the logical decision tree for formulating and validating the aqueous working solution.

Workflow Start 100% DMSO Stock (Anhydrous, -20°C) Dilution Step-wise Dilution (Vortexing + Dropwise Addition) Start->Dilution Check Nephelometry / DLS Check (Detect Light Scattering) Dilution->Check Buffer Aqueous Assay Buffer (Optional: Carrier added) Buffer->Dilution Pass True Solution Confirmed Proceed to Assay Check->Pass Clear (<0.05 OD) Fail Colloids Detected (Solvent-Shift Precipitation) Check->Fail Turbid (>0.05 OD) Reformulate Reformulate (Add Cyclodextrin / Reduce Conc.) Fail->Reformulate Reformulate->Dilution

Caption: Workflow for preventing and detecting solvent-shift precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q: I usually dissolve stubborn sulfonamides by increasing the pH of my buffer to 8.5. Why isn't this working for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide? A: Standard sulfonamides possess an acidic N-H proton that deprotonates in basic conditions, forming a highly soluble anion[1],[2]. Your compound is a tertiary bis-sulfonamide; the nitrogen is fully substituted and lacks this proton. Consequently, its solubility is entirely pH-independent. You must rely on co-solvents, surfactants, or mechanical dispersion rather than pH adjustments.

Q: My assay results are highly variable from well to well. Could this be related to solubility? A: Yes. If the compound forms a colloidal suspension rather than a true solution, the actual concentration of bioavailable drug in each well will vary wildly. Furthermore, colloidal aggregates can artificially inhibit enzymes by sequestering them nonspecifically. Implement the Nephelometry validation step described in Guide 2 to ensure you are testing a true solution[8].

Q: How long can I leave my DMSO stock on the bench during an experiment? A: As briefly as possible. A 1536-well microplate filled with pure DMSO can absorb over 6% water by volume in just one hour when exposed to 40% relative humidity[4]. This water uptake is sufficient to crash out highly lipophilic bis-sulfonamides. Always cap your vials immediately after use.

References

  • BenchChem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Ziath.
  • Ziath.
  • Kozikowski, B. A., et al. (ResearchGate). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • National Institutes of Health. In situ DMSO hydration measurements of HTS compound libraries.
  • BenchChem. How to improve the aqueous solubility of (+)-Darunavir for in vitro assays.
  • BenchChem.
  • BenchChem. Troubleshooting quinagolide solubility issues in aqueous solutions.
  • National Institutes of Health. Structural Correlation Between Lipophilicity and Lipopolysaccharide-sequestering activity in Spermine-Sulfonamide Analogs.
  • ResearchGate. High throughput solubility measurement with automated polarized light microscopy analysis.
  • ResearchGate.
  • Sciforum. Development of New Aromatic Sulfonamides as Potential Antiglaucoma Agents.

Sources

Technical Support Center: Stabilizing N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (CAS RN: 32763-32-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. By understanding its chemical properties and potential degradation pathways, you can implement effective storage strategies and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide during storage?

A1: The degradation of this compound is primarily influenced by hydrolysis, temperature, and light exposure. As a molecule containing both sulfonamide and nitroaromatic functionalities, it is susceptible to specific chemical reactions under adverse conditions. The sulfonamide group can undergo hydrolysis, especially in acidic or basic environments, leading to the cleavage of the sulfur-nitrogen bond.[1][2] The nitroaromatic group, while generally stabilizing the benzene ring against oxidation, can be susceptible to reduction.[3][4]

Q2: What are the ideal storage conditions for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide?

A2: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. A summary of recommended conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential hydrolytic and thermal degradation.[5][6][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber vial or opaque containerProtects against photolytic degradation.[1]
Moisture Desiccator or dry environmentPrevents hydrolysis of the sulfonamide linkage.[1][2]
Q3: Can I store solutions of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide?

A3: While storing the compound in its solid form is highly recommended for long-term stability, solutions can be stored for shorter periods if necessary. If you must store solutions, use an anhydrous, aprotic solvent and follow the same temperature, light, and atmospheric recommendations as for the solid material. Be aware that the stability of the compound in solution is highly dependent on the solvent and any potential contaminants.

Troubleshooting Guide

Issue 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound.

Possible Cause: This could indicate degradation or moisture absorption. The nitro group can be reduced to form colored byproducts, and the compound may be hygroscopic.

Troubleshooting Steps:

  • Assess Purity: Analyze a small sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products.[8][9][10]

  • Review Storage Conditions: Ensure that the storage container is properly sealed and that the storage environment is dry and at the recommended temperature.

  • Future Prevention: If moisture is suspected, consider storing the compound in a desiccator. If degradation is confirmed, the material may need to be repurified or a fresh batch obtained.

Issue 2: My experimental results are inconsistent, suggesting a loss of compound potency.

Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule.

Troubleshooting Steps:

  • Quantitative Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact concentration of the compound in your sample.

  • Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study.[11][12][13] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation and identify the resulting products.[11][12]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. Concentrations and exposure times may need to be optimized.

  • Stock Solution Preparation: Prepare a stock solution of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), protecting the thermal, acid, and base samples from light.

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize the acidic and basic samples, and analyze all samples by a stability-indicating HPLC method to monitor for the appearance of degradation products and the decrease in the parent compound.[1]

Issue 3: I'm observing unexpected peaks in my analytical chromatogram.

Possible Cause: These peaks likely represent degradation products. Understanding the potential degradation pathways can help in their identification.

Potential Degradation Pathways:

  • Hydrolysis: Cleavage of the S-N bond is a common degradation pathway for sulfonamides, which would yield (3-nitrophenyl)methanesulfonamide and methanesulfonic acid.[1][2]

  • Reduction of Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain contaminants.

  • Ring Modification: While less common for nitroaromatic compounds due to the ring's stability, hydroxylation of the benzene ring can occur under strong oxidative conditions.[3][4][14]

Visualizing Degradation Pathways

The following diagram illustrates the potential primary degradation pathways.

DegradationPathways cluster_main N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide cluster_products Degradation Products A Parent Compound B (3-nitrophenyl)methanesulfonamide A->B Hydrolysis C Methanesulfonic Acid A->C Hydrolysis D Reduced Nitro Group Analogues A->D Reduction

Caption: Potential degradation pathways of the parent compound.

Experimental Workflow for Identifying Degradants

This workflow outlines the steps to identify unknown peaks in your chromatogram.

IdentificationWorkflow A Observe Unexpected Peak(s) in HPLC B Perform Forced Degradation Study A->B C Analyze Stressed Samples by LC-MS B->C D Propose Structures Based on Mass Data C->D E Confirm Structure (e.g., NMR, reference standard) D->E

Caption: Workflow for identifying degradation products.

References

  • Ju, X., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Ju, X., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Al-Rajab, A. J., et al. (2023). Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows. Environmental Sciences Europe, 35(1), 63. [Link]

  • O'Keeffe, M., & Roche, M. (2020). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL, 103(1), 100-104. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306. [Link]

  • Sakkas, V. A., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Separation Science, 34(12), 1435-1441. [Link]

  • Praveen. (2023, April 10). What is the method of analysis of sulphonamides? Quora. Retrieved from [Link]

  • Osiński, Z., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(56), 118499-118512. [Link]

  • Sahu, R., & Singh, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Liu, Y., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14. [Link]

  • Kumar, V., & Kumar, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(5), 45-56. [Link]

  • Li, Y., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1699-1706. [Link]

  • Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 45, 137-143. [Link]

  • Shinde, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Spielmeyer, A., et al. (2020). Long-term monitoring of sulfonamides and tetracyclines in manure amended soils and leachate samples - A follow-up study. Science of The Total Environment, 712, 136496. [Link]

  • Mayo Clinic. (2026, February 28). Sulfamethoxazole And Trimethoprim (Oral Route). Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation pathway of SMX based on the previous studies. Retrieved from [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 141-151. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2013). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o253. [Link]

  • Wang, J., et al. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Molecules, 30(11), 2467. [Link]

  • NextSDS. (n.d.). (3-nitrophenyl)methanesulfonamide — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve optimal reaction outcomes.

The synthesis of N,N-bis(sulfonyl) derivatives, or disulfonimides, from weakly nucleophilic anilines such as 3-nitroaniline presents a unique set of challenges. The strong electron-withdrawing nature of the nitro group significantly deactivates the amino group, making the initial N-sulfonylation difficult. The subsequent introduction of the second methanesulfonyl group is even more challenging due to the further deactivation and steric hindrance imposed by the first sulfonyl moiety. This guide provides a systematic approach to overcoming these hurdles.

Reaction Scheme and Mechanism

The synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide proceeds in a two-step sequence from 3-nitroaniline and methanesulfonyl chloride.

Reaction_Mechanism General Reaction Scheme cluster_reactants Start_aniline 3-Nitroaniline Mono_sulfonamide N-(3-nitrophenyl)methanesulfonamide (Intermediate) Start_aniline->Mono_sulfonamide 1. MsCl, Base (e.g., Pyridine, TEA) Step 1: Mono-sulfonylation Start_MsCl Methanesulfonyl Chloride (MsCl) Di_sulfonamide N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (Final Product) Mono_sulfonamide->Di_sulfonamide 2. MsCl, Stronger Base (e.g., NaH, KHMDS) Step 2: Di-sulfonylation

Caption: Reaction pathway for the synthesis of the target disulfonimide.

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated in each step. The second sulfonylation step is significantly more difficult than the first due to the electronic deactivation and steric hindrance imparted by the first methanesulfonyl group.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Issue 1: Low or No Product Formation (Stalled at Starting Material)

Question: My reaction shows a low conversion of 3-nitroaniline, or I'm not forming any of the initial N-(3-nitrophenyl)methanesulfonamide. What are the likely causes and how can I fix this?

Answer: This is a common issue, primarily due to the low reactivity of the starting materials and the sensitivity of the reagents. Here are the key factors to investigate:

  • Cause 1: Hydrolyzed Methanesulfonyl Chloride (MsCl)

    • Explanation: Methanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive methanesulfonic acid.[1][2][3][4] This hydrolysis consumes your reagent and reduces the potential yield.[1][5]

    • Solution:

      • Always use a fresh bottle of methanesulfonyl chloride or purify it by distillation before use.

      • Ensure all glassware is rigorously oven- or flame-dried.[2][3][4][5]

      • Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[2][3][5]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][4][5]

  • Cause 2: Low Nucleophilicity of 3-Nitroaniline

    • Explanation: The potent electron-withdrawing effect of the nitro group significantly reduces the electron density on the amine nitrogen, making it a poor nucleophile.[6] Standard conditions used for more activated anilines may not be sufficient.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy.[5] However, be cautious, as excessive heat can promote side reactions.[6][7] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

      • Use a More Forcing Solvent: Switching to a higher-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes facilitate the reaction with less reactive substrates.

  • Cause 3: Inappropriate or Insufficient Base

    • Explanation: A base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[6] For a weakly nucleophilic aniline, the choice of base is critical.

    • Solution:

      • Stoichiometry: Ensure at least one equivalent of base is used for the first sulfonylation. An excess (1.2-1.5 equivalents) is often beneficial.[3]

      • Base Strength: While pyridine or triethylamine (TEA) are commonly used, a slightly stronger, non-nucleophilic base might be required. However, very strong bases can increase the rate of side reactions. The optimal base often needs to be determined empirically.

Issue 2: Reaction Stops After Mono-Sulfonylation

Question: I have successfully synthesized N-(3-nitrophenyl)methanesulfonamide, but I cannot drive the reaction to form the desired N,N-disulfonylated product. Why is the second sulfonylation so difficult?

Answer: This is the primary challenge in this synthesis. The mono-sulfonated intermediate is significantly less reactive than the starting aniline for two main reasons:

  • Electronic Deactivation: The newly added methanesulfonyl group is strongly electron-withdrawing, further depleting the electron density on the nitrogen and making it an extremely weak nucleophile.

  • Steric Hindrance: The bulky methanesulfonyl group sterically shields the nitrogen atom, hindering the approach of the second molecule of methanesulfonyl chloride.

Solutions to Promote Di-Sulfonylation:

  • Stronger Base and Harsher Conditions: To deprotonate the much more acidic N-H of the monosulfonamide and facilitate the second sulfonylation, much stronger bases are typically required.

    • Consider using a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, or even stronger bases like potassium hexamethyldisilazide (KHMDS) at low temperatures.[8]

    • An increase in reaction temperature may also be necessary.

  • Stoichiometry of MsCl: Ensure you are using at least two equivalents of methanesulfonyl chloride. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

Issue 3: Significant Byproduct Formation

Question: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the common side products, and how can I prevent them?

Answer: Side reactions can significantly lower your yield and complicate purification. The most common byproducts are:

  • Di-sulfonylation of the Mono-sulfonated Product:

    • Explanation: If the reaction conditions are too harsh, or the stoichiometry is not carefully controlled, the desired mono-sulfonated product can react further to form the di-sulfonated byproduct.[6][7]

    • Solution: Carefully control the stoichiometry of methanesulfonyl chloride, using only a slight excess if targeting the mono-sulfonamide.[7] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help minimize this.[6][7]

  • C-Sulfonylation:

    • Explanation: Under certain conditions, electrophilic aromatic substitution can occur on the aniline ring, leading to the formation of ortho- and para-sulfonylated anilines.[7]

    • Solution: This is generally favored by higher temperatures and Lewis acidic conditions. Using a non-coordinating base and maintaining a moderate reaction temperature can help suppress this side reaction.

  • Hydrolysis of Methanesulfonyl Chloride:

    • Explanation: As mentioned previously, any moisture in the reaction will lead to the formation of methanesulfonic acid.[1][6][7]

    • Solution: Strict adherence to anhydrous reaction conditions is paramount.[1][2][3][4]

Caption: A workflow for diagnosing and resolving low reaction yields.

Issue 4: Difficulty with Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What purification strategies do you recommend?

Answer: Purifying N-sulfonylated compounds, which can be polar and crystalline, requires a systematic approach.

  • Step 1: Aqueous Work-up

    • Purpose: To remove the base (e.g., pyridine, TEA) and its hydrochloride salt, as well as any water-soluble impurities.

    • Procedure: After the reaction is complete, quench the reaction mixture with water or dilute acid (e.g., 1M HCl).[2] Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove any acidic impurities), and finally with brine.[2] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][5]

  • Step 2: Recrystallization

    • Purpose: An excellent method for purifying solid products.[5]

    • Procedure: The key is to find a suitable solvent system. This often involves a polar solvent in which the compound is soluble when hot but sparingly soluble when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of well-defined crystals, leaving impurities in the mother liquor.[5]

  • Step 3: Silica Gel Column Chromatography

    • Purpose: To separate compounds based on polarity. This is often necessary if recrystallization is ineffective or if byproducts have similar polarities to the desired product.[2][5]

    • Procedure:

      • Stationary Phase: Standard silica gel is typically effective.

      • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. The optimal ratio should be determined by TLC analysis first. Start with a low polarity mixture and gradually increase the polarity to elute your compounds.

      • Note: Disulfonimides can be quite acidic. If you observe streaking on your TLC plate or decomposition on the column, consider deactivating the silica gel by preparing the slurry in an eluent containing a small amount (0.5-1%) of triethylamine.[9]

Data Summary and Recommended Conditions

Optimizing this reaction involves balancing several interconnected parameters. The table below summarizes the influence of key variables.

ParameterOptions & ConsiderationsImpact on Reaction
Solvent Aprotic Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, DMFPolar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.[10][11] DCM and THF are good starting points.[6]
Base Tertiary Amines: Pyridine, Triethylamine (TEA) Inorganic Bases: K₂CO₃, Cs₂CO₃ Strong Bases (for Step 2): NaH, KHMDSMust be non-nucleophilic to avoid reacting with MsCl.[3] Strength must be sufficient to deprotonate the N-H bond at each step. Pyridine is often a good choice for the first step.
Temperature 0 °C to RefluxLower temperatures (0 °C to RT) minimize side reactions like di-sulfonylation and C-sulfonylation.[3][6][7] Higher temperatures may be needed for the deactivated aniline but should be approached with caution.
Stoichiometry (MsCl:Aniline) Step 1: ~1.1 : 1 Step 2: >2.2 : 1A slight excess of the sulfonylating agent is often used to drive the reaction to completion.[3] Careful control is needed to avoid over-reaction.[7]

digraph "Parameter_Interdependence" {
graph [fontname="Arial", fontsize=12, label="Interdependence of Reaction Parameters", labelloc=t];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"];
Base [label="Base Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solvent [label="Solvent Polarity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Rate [label="Reaction Rate", fillcolor="#F1F3F4", fontcolor="#202124"];
Selectivity [label="Selectivity\n(N- vs C-sulfonylation)", fillcolor="#F1F3F4", fontcolor="#202124"];
Yield [label="Overall Yield", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges
Temp -> Rate [label="Increases"];
Base -> Rate [label="Increases"];
Solvent -> Rate [label="Influences"];
Temp -> Selectivity [label="Decreases (often)"];
Rate -> Yield;
Selectivity -> Yield;
Base -> Selectivity [label="Influences"];

}

Caption: Relationship between key experimental parameters and reaction outcomes.

Suggested Experimental Protocol

This protocol provides a robust starting point for the synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide .

Materials:

  • 3-Nitroaniline

  • Methanesulfonyl Chloride (MsCl), freshly distilled or from a new bottle

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Standard work-up and purification reagents (Ethyl Acetate, Hexanes, 1M HCl, Saturated NaHCO₃, Brine, Na₂SO₄)

Procedure:

  • Preparation (Mono-sulfonylation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-nitroaniline (1.0 eq) and anhydrous pyridine (10 vol).

    • Cool the solution to 0 °C in an ice bath.[3]

    • Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the temperature remains below 10 °C.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aniline is consumed.

    • Perform an aqueous work-up as described in the purification guide to isolate the crude N-(3-nitrophenyl)methanesulfonamide. Purify by recrystallization or chromatography if necessary.

  • Di-sulfonylation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion).

    • Wash the NaH with anhydrous hexanes or diethyl ether (3x) to remove the mineral oil, carefully decanting the solvent each time.

    • Add anhydrous DMF (10 vol) to the flask and cool to 0 °C.

    • Dissolve the N-(3-nitrophenyl)methanesulfonamide (1.0 eq) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

    • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting sulfonamide. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Perform an aqueous work-up and purify the final product by recrystallization or silica gel chromatography.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide and related derivatives, leading to improved yields, higher purity, and more efficient drug discovery workflows.

References

Sources

Validation & Comparative

Efficacy Comparison Guide: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide vs. N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists evaluate sulfonamide-based pharmacophores, understanding the mechanistic divergence between mono-sulfonylation and bis-sulfonylation is critical. This guide provides an in-depth comparative analysis of N-(3-nitrophenyl)methanesulfonamide (the mono-mesylated derivative) and N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (the bis-mesylated derivative).

By examining their physicochemical properties, target-binding causality, and synthetic workflows, this guide establishes a framework for why the mono-mesylated form acts as a potent biological effector, whereas the bis-mesylated form serves primarily as a sterically hindered synthetic intermediate.

Structural & Mechanistic Analysis

The transition from a secondary sulfonamide (mono-mesylated) to a tertiary sulfonamide (bis-mesylated) fundamentally alters the molecule's electronic distribution, 3D conformation, and hydrogen-bonding capacity.

The Mono-Mesylated Pharmacophore

N-(3-nitrophenyl)methanesulfonamide possesses a highly acidic N-H proton (pKa ~8.5–10). In physiological environments, this allows the molecule to act as a potent hydrogen bond donor. In established sulfonamide targets such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase (CA), this N-H bond is non-negotiable. For instance, in COX-2 inhibition, the sulfonamide N-H forms a critical hydrogen bond with the carbonyl oxygen of Phe518 or the side chains of Arg513 and His90 within the enzyme's active site 1[1].

The Bis-Mesylated Steric Cliff

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide lacks this N-H proton entirely. The addition of a second methanesulfonyl group forces the nitrogen into a sterically encumbered, electron-deficient state. The inability to act as a hydrogen bond donor, combined with the massive increase in steric bulk, results in a complete loss of binding affinity for traditional sulfonamide pockets. Consequently, bis-sulfonamides are generally devoid of the therapeutic efficacy seen in their mono-sulfonamide counterparts2[2].

BindingMechanism Mono N-(3-nitrophenyl)methanesulfonamide (Mono-mesylated) HDonor Acts as H-Bond Donor (pKa ~8.5) Mono->HDonor Bis Bis-mesylated Derivative (N-H Absent) NoHDonor Lacks H-Bond Donor High Steric Bulk Bis->NoHDonor Steric Clash Target Enzyme Active Site (e.g., COX-2 Arg513 / CA Zn2+) HDonor->Target NoHDonor->Target Steric Clash NoEfficacy Loss of Efficacy No Binding NoHDonor->NoEfficacy Efficacy High Efficacy Target Inhibition Target->Efficacy

Figure 1: Mechanistic divergence in enzyme active site binding due to hydrogen bond donor capacity.

Comparative Efficacy & Physicochemical Profile

The quantitative differences between the two compounds dictate their utility. The mono-mesylated form is a viable drug candidate or active probe , while the bis-mesylated form is utilized almost exclusively in synthetic chemistry (e.g., as a selective mesylating agent or cross-coupling substrate).

Table 1: Physicochemical and Pharmacological Predictors
Property / MetricN-(3-nitrophenyl)methanesulfonamide (Mono)N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (Bis)
Molecular Formula C₇H₈N₂O₄SC₈H₁₀N₂O₆S₂
Molecular Weight 216.21 g/mol 294.30 g/mol
H-Bond Donors 1 (Active N-H)0 (Abolished)
H-Bond Acceptors 46
Predicted LogP ~1.2 (Favorable for oral bioavailability)~2.1 (Increased lipophilicity)
COX-2 Inhibition (IC₅₀) Active (Typically low µM range)Inactive (>50 µM)
Primary Application Pharmacophore, Biological ProbeSynthetic Intermediate, Electrophile

Synthetic Pathways & Chemical Causality

In the laboratory, bis-sulfonylation is frequently observed as an over-reaction artifact when synthesizing mono-sulfonamides. Because the mono-sulfonamide product is mildly acidic, it can be deprotonated by the reaction base (e.g., triethylamine), rendering the nitrogen nucleophilic enough to attack a second equivalent of methanesulfonyl chloride (MsCl).

To prove the structural relationship and recover the biologically active mono-sulfonamide, the bis-mesylated compound can be subjected to base-mediated hydrolysis. The hydroxide ion selectively attacks one of the highly electron-deficient sulfonyl sulfur atoms, cleaving the N-S bond and regenerating the thermodynamically stable mono-sulfonamide anion 3[3].

SynthesisPathway A 3-Nitroaniline (Starting Material) B MsCl (1.1 eq), Pyridine Controlled Sulfonylation A->B D MsCl (>2.5 eq), Et3N Over-Sulfonylation A->D C N-(3-nitrophenyl)methanesulfonamide (Mono-mesylated) B->C C->D Excess MsCl & Base E N-methanesulfonyl-N-(3-nitrophenyl) methanesulfonamide (Bis-mesylated) D->E F NaOH / MeOH (RT, 2h) Base-Mediated Hydrolysis E->F Cleavage of N-S bond F->C Cleavage of N-S bond

Figure 2: Chemoselective synthesis and base-mediated hydrolysis pathways for 3-nitroaniline derivatives.

Experimental Protocols

To validate the efficacy and structural properties of these compounds, researchers must utilize self-validating experimental systems. Below are the rigorous protocols for synthesizing the compounds and evaluating their biological efficacy.

Protocol A: Chemoselective Synthesis and Hydrolysis Recovery

Causality Check: This protocol demonstrates how stoichiometric control dictates the product, and how base-hydrolysis acts as a chemical proof-of-structure.

  • Synthesis of Bis-mesylated Derivative:

    • Dissolve 10 mmol of 3-nitroaniline in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Add 25 mmol (2.5 eq) of triethylamine (Et₃N) and cool the mixture to 0 °C under nitrogen.

    • Dropwise, add 25 mmol (2.5 eq) of methanesulfonyl chloride (MsCl).

    • Allow the reaction to warm to room temperature and stir for 4 hours. Wash with 1N HCl, dry over MgSO₄, and concentrate in vacuo to yield the bis-mesylated product.

  • Hydrolysis to Mono-mesylated Derivative:

    • Dissolve 5 mmol of the crude bis-mesylated product in 15 mL of methanol.

    • Add 10 mL of 2.5 N NaOH aqueous solution. Stir at room temperature for 2 hours. (Note: The strong base selectively hydrolyzes one sulfonyl group due to the stability of the resulting mono-sulfonamide anion).

    • Acidify the mixture to pH 3 using 1N HCl. The N-(3-nitrophenyl)methanesulfonamide will precipitate.

    • Filter, wash with cold water, and recrystallize from ethanol to obtain the pure mono-mesylated product.

Protocol B: In Vitro COX-2 Fluorometric Inhibitor Screening

Causality Check: This assay isolates the variable of hydrogen-bond donor capacity by comparing the IC₅₀ of both compounds against a purified target.

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in a Tris-HCl assay buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation:

    • Dissolve the mono- and bis-mesylated compounds in DMSO to create a 10 mM stock.

    • Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Incubate 10 µL of the inhibitor solutions with 80 µL of the COX-2 enzyme mixture in a 96-well black microplate for 15 minutes at 37 °C.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to each well to initiate the reaction.

  • Quantification: Measure the fluorescence of the resorufin byproduct (Ex/Em = 535/590 nm) continuously for 5 minutes.

  • Data Analysis: Plot the initial reaction velocities against inhibitor concentration. Use non-linear regression (four-parameter logistic curve) to calculate the IC₅₀. The mono-mesylated compound will yield a measurable IC₅₀, whereas the bis-mesylated compound will show a flatline (no inhibition) due to steric clash and lack of H-bonding.

References

  • Convenient synthesis of primary sulfonamides - An efficient protocol for a one-pot synthesis of mono-sulfonamides and base-induced hydrolysis of bis-sulfonamides. Source: academia.edu URL: [Link][3]

  • CYP2C9 Structure−Metabolism Relationships: Optimizing the Metabolic Stability of COX-2 Inhibitors - Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][1]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination - Inhibition profile against a panel of human carbonic anhydrases - Taylor & Francis Source: tandfonline.com URL:[Link][2]

Sources

validation of HPLC methods for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of HPLC Methods for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Quantification

Executive Summary

The quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but scientifically justified. N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide presents a unique analytical challenge. Characterized by a highly electron-deficient nitroaromatic ring and a bulky, polar bis-methanesulfonyl amine group, this compound resists optimal retention and peak symmetry on standard generic chromatographic phases.

This guide objectively compares standard generic High-Performance Liquid Chromatography (HPLC) methods against an optimized, mechanistically driven Phenyl-Hexyl HPLC method and an ultra-sensitive LC-MS/MS alternative. By grounding our protocol in the principles of ICH Q14 (Analytical Procedure Development) and validating it strictly according to ICH Q2(R2) and USP <1225> standards[1], we provide a self-validating, highly robust workflow for researchers and drug development professionals.

Part 1: The Analytical Challenge & Causality Behind Method Selection

To develop a method that is truly "fit for purpose"[2], we must first understand the physicochemical causality of the analyte.

  • The Nitroaromatic Core: The nitro group ( −NO2​ ) at the meta-position is strongly electron-withdrawing. This makes the benzene ring highly electron-deficient.

  • The Bis-methanesulfonyl Group: The −N(SO2​CH3​)2​ moiety is sterically bulky and highly polar, yet it lacks a readily dissociable proton under standard physiological pH. Therefore, traditional pH-dependent ion-suppression techniques (like using 0.1% Formic Acid) yield diminishing returns for peak shape.

Method Comparison: Why Standard Approaches Fail

We evaluated three distinct analytical approaches for the assay and purity quantification of this compound.

  • Method A (Generic C18 RP-HPLC): Relies purely on hydrophobic (dispersive) interactions. Because the analyte is highly polar and electron-deficient, it elutes near the void volume with significant peak tailing, failing to resolve from early-eluting synthetic impurities.

  • Method B (Optimized Phenyl-Hexyl RP-HPLC): The Phenyl-Hexyl stationary phase acts as a π -electron donor. This creates strong π−π donor-acceptor interactions with the electron-deficient nitroaromatic ring of the analyte, drastically improving retention, selectivity, and peak symmetry.

  • Method C (UPLC-MS/MS): Offers unparalleled sensitivity and specificity. However, for routine Category I (Assay) and Category II (Impurity) testing as defined by USP <1225>[1][3], it introduces unnecessary operational costs, complex matrix effects, and lower precision compared to UV-based methods.

Table 1: Objective Performance Comparison of Analytical Alternatives
ParameterMethod A: Generic C18 (UV)Method B: Phenyl-Hexyl (UV)Method C: UPLC-MS/MS (ESI+)
Primary Interaction Hydrophobic (Dispersive) π−π Donor-Acceptor & HydrophobicGas-phase Ionization
Retention Factor ( k′ ) 1.2 (Poor)4.5 (Optimal)2.1 (Moderate)
Peak Tailing ( Tf​ ) 1.8 (Fails SST)1.1 (Excellent)N/A (MRM extracted)
Selectivity ( α ) Low against mono-sulfonylsHigh (Resolves all isomers)Extremely High (Mass specific)
Cost per Analysis LowLowHigh
Regulatory Fit Poor (Fails robustness)Excellent (ICH Q2/USP <1225>)Good (Overkill for routine assay)

Part 2: Chromatographic Separation Mechanism

Understanding the molecular interactions is critical for troubleshooting and lifecycle management. The diagram below illustrates the specific causality behind the superior performance of the Phenyl-Hexyl column.

Mechanism Analyte N-methanesulfonyl-N- (3-nitrophenyl)methanesulfonamide (Electron-Deficient) Interaction1 Strong π-π Interactions (Enhanced Retention & Selectivity) Analyte->Interaction1 Interaction2 Dipole Stabilization (Prevents Peak Tailing) Analyte->Interaction2 StationaryPhase Phenyl-Hexyl Stationary Phase (π-Electron Donor) StationaryPhase->Interaction1 MobilePhase MeOH / 10mM NH4OAc (Neutral pH Buffer) MobilePhase->Interaction2

Fig 1. Mechanistic interaction between the analyte and the Phenyl-Hexyl stationary phase.

Part 3: Step-by-Step Experimental Protocol (Method B)

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) ensures that the method validates its own performance prior to every single run, a core expectation of FDA and USP guidelines[1].

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water. Causality: The neutral pH (approx. 6.8) stabilizes the silica matrix and provides consistent hydration for the polar bis-methanesulfonyl groups without causing ion suppression.

  • Organic Phase (B): 100% HPLC-grade Methanol. Causality: Methanol is a protic solvent that enhances π−π interactions compared to Acetonitrile (which can disrupt these interactions due to its own π -character).

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C (Thermodynamic control is crucial for reproducible π−π interactions).

  • Detection: UV at 265 nm (Optimal absorbance for the nitrobenzene chromophore).

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 30% B

    • 12.1-17 min: Re-equilibration.

The Self-Validating System Suitability Test (SST)

Before analyzing any samples, inject the SST standard (100 µg/mL of the analyte spiked with 1% of its mono-methanesulfonyl precursor) six times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.5 between the precursor and the analyte.

  • Tailing Factor ( Tf​ ): 1.5 for the analyte peak.

  • Injection Precision: Relative Standard Deviation (RSD) of peak area 1.0% for 6 replicate injections.

Part 4: Validation Workflow & Experimental Data

Method validation is not a mere box-checking exercise; it is an integral part of the analytical procedure's lifecycle[4]. We validated Method B strictly according to ICH Q2(R2) guidelines for a Category I (Assay) and Category II (Quantitative Impurity) procedure[1][3].

Table 2: ICH Q2(R2) Validation Results for Method B
Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental Result (Method B)Status
Specificity No interference from blank/matrixBaseline resolution from all synthetic impurities ( Rs​>3.0 )Pass
Linearity R2≥0.999 over 50-150% of target R2=0.9998 (Range: 10 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsPassed (Temp ± 2°C, Flow ± 0.1 mL/min)Pass
Regulatory Lifecycle Diagram

The following workflow demonstrates how this method integrates into the broader regulatory lifecycle, transitioning from ICH Q14 development principles into ICH Q2(R2) validation, and finally into USP <1225> routine compendial use[1][2][4].

ValidationWorkflow ATP Analytical Target Profile (ATP) ICH Q14: Define Purpose Dev Method Development Selection of Phenyl-Hexyl Phase ATP->Dev SST System Suitability Testing Self-Validating Check Dev->SST Val Method Validation ICH Q2(R2): Accuracy, Precision, Linearity SST->Val Routine Routine QC & Lifecycle Mgmt USP <1225> Compendial Use Val->Routine

Fig 2. The regulatory lifecycle of the analytical procedure from development to routine QC.

Conclusion

For the quantification of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, relying on generic C18 methods leads to poor data integrity due to a failure to account for the molecule's unique electron-deficient and sterically hindered nature. By applying the principles of ICH Q14 to select a Phenyl-Hexyl stationary phase, we leverage π−π interactions to create a highly selective, robust assay.

When coupled with a strict System Suitability Test, this method becomes a self-validating system that effortlessly exceeds the rigorous validation criteria set forth by ICH Q2(R2) and USP <1225>. This approach ensures maximum trustworthiness, regulatory compliance, and analytical efficiency for pharmaceutical development teams.

References

  • Analytical Method Development and Validation in Pharmaceuticals , Resolve Mass. Available at: [Link]

  • Considerations for Method Validation | Pharmaceutical Technology , Pharmaceutical Technology. Available at:[Link]

  • Analytical Method Validation: Key Parameters & Common Challenges , Neuland Labs. Available at:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Lifecycle Management within etherna , Etherna. Available at: [Link]

Sources

A Comparative Benchmarking Guide: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide Against Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the comparative evaluation of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, a novel sulfonamide derivative, against established standard sulfonamides. Recognizing the therapeutic versatility of the sulfonamide scaffold, which extends from antimicrobial to anticancer and anti-inflammatory applications, this document outlines a structured, multi-pronged approach to characterize the biological activity of this new chemical entity.[1][2][3] We present detailed, field-proven protocols for benchmarking its potential as an antibacterial agent, a selective COX-2 inhibitor, and a carbonic anhydrase inhibitor. The experimental designs incorporate self-validating systems, including positive and negative controls, to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel sulfonamide-based compounds.

Introduction and Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[2][3] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[4] The parent sulfonamide structure, 4-aminobenzenesulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[][6][7][8] This mechanism provides selective toxicity against pathogens that must synthesize their own folic acid, a pathway absent in humans.[][8]

The subject of this guide, N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide, presents a unique structural motif. The presence of a second methanesulfonyl group on the sulfonamide nitrogen, along with a 3-nitrophenyl ring, suggests a significant departure from traditional antibacterial sulfonamides. These modifications can profoundly influence the compound's physicochemical properties (e.g., pKa, lipophilicity) and its interaction with biological targets. The electron-withdrawing nature of the nitrophenyl and dual methanesulfonyl groups may enhance the acidity of any remaining N-H protons, potentially altering binding affinities to target enzymes.[2]

Given this structural novelty, a systematic benchmarking against well-characterized, standard sulfonamides is imperative to elucidate its potential therapeutic profile. This guide proposes a three-tiered evaluation strategy targeting key areas where sulfonamides have demonstrated clinical success:

  • Antibacterial Activity: Comparison with Sulfamethoxazole , a classic DHPS inhibitor.[][6][7]

  • Anti-inflammatory/Anticancer Activity: Comparison with Celecoxib , a selective COX-2 inhibitor.[9][10][11]

  • Carbonic Anhydrase Inhibition: Comparison with Acetazolamide , a potent carbonic anhydrase inhibitor used in glaucoma and as a diuretic.[12][13][14][15]

This multi-assay approach will provide a comprehensive initial assessment of the compound's biological activity spectrum.

Physicochemical and Structural Comparison

A preliminary in-silico or experimental analysis of the physicochemical properties of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is a critical first step. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

PropertyN-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (Predicted)Sulfamethoxazole (Reference)Celecoxib (Reference)Acetazolamide (Reference)
Molecular Weight 360.38 g/mol 253.28 g/mol 381.37 g/mol 222.25 g/mol
Structure Contains a nitrophenyl group and two methanesulfonyl groupsContains an isoxazole ring and a p-amino groupContains a pyrazole ring, a trifluoromethyl group, and a p-methylphenyl groupContains a thiadiazole ring and an acetamido group
Key Functional Groups Sulfonamide, Nitro, MethanesulfonylSulfonamide, Amine, IsoxazoleSulfonamide, Trifluoromethyl, PyrazoleSulfonamide, Thiazole, Acetamide
Predicted Activity Class Unknown; potential for antibacterial, anticancer, or CA inhibitionAntibacterial (DHPS inhibitor)Anti-inflammatory (COX-2 inhibitor)Diuretic, Antiglaucoma (CA inhibitor)

Benchmarking Protocol 1: Antibacterial Activity

Objective: To determine the in vitro antibacterial efficacy of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide against Gram-positive and Gram-negative bacteria and compare it to Sulfamethoxazole.

Rationale: The foundational activity of the sulfonamide class is antibacterial, mediated through the inhibition of the folate biosynthesis pathway.[16] This assay will determine if the novel structural modifications retain, abolish, or enhance this primary activity. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying bacteriostatic or bactericidal potential.[17]

Signaling Pathway: Bacterial Folic Acid Synthesis

FolicAcidPathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors Essential for DNA, RNA, Protein Synthesis Sulfamethoxazole Sulfamethoxazole (Standard Control) Sulfamethoxazole->DHPS Competitive Inhibition TestCompound Test Compound: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide TestCompound->DHPS Hypothesized Inhibition

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the micro-broth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • Test Compound (TC): N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

  • Positive Control: Sulfamethoxazole

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923, Gram-positive), Escherichia coli (ATCC 35401, Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the Test Compound and Sulfamethoxazole in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Test Compound and Sulfamethoxazole in MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Negative Control: Wells containing only MHB (sterility control).

    • Growth Control: Wells containing MHB and the bacterial inoculum (no compound).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Expected Data and Interpretation

The results should be summarized in a table for clear comparison.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamideExperimental ValueExperimental Value
Sulfamethoxazole (Reference)16 - 328 - 16
Negative ControlNo GrowthNo Growth
Growth ControlGrowthGrowth

A low MIC value for the test compound would suggest potent antibacterial activity. A significant difference in MIC values between the Gram-positive and Gram-negative strains could indicate a selective spectrum of activity.

Benchmarking Protocol 2: COX-2 Inhibition Activity

Objective: To assess the selective inhibitory potential of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide against the cyclooxygenase-2 (COX-2) enzyme, using Celecoxib as a benchmark.

Rationale: Certain sulfonamides, like Celecoxib, are highly selective COX-2 inhibitors, providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10][11] This assay will determine if the test compound shares this activity, which is also relevant for some anticancer mechanisms.[18]

Experimental Workflow: Fluorometric COX-2 Inhibitor Screening

COX2_Workflow start Start: Prepare Reagents prep Prepare 10X Inhibitor Solutions (Test Compound & Celecoxib) start->prep plate Plate Setup (96-well) Add Assay Buffer, COX-2 Enzyme prep->plate add_inhibitor Add Inhibitor Solutions to appropriate wells plate->add_inhibitor pre_incubate Pre-incubate at RT (10-15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid & Fluorometric Probe pre_incubate->add_substrate measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) add_substrate->measure analyze Calculate % Inhibition and Determine IC50 Value measure->analyze end End analyze->end

Experimental Protocol: COX-2 Inhibition Assay

This protocol is adapted from commercially available fluorometric screening kits.[19]

Materials:

  • Test Compound (TC)

  • Positive Control: Celecoxib

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a series of dilutions for the Test Compound and Celecoxib in assay buffer.

  • Plate Setup:

    • Enzyme Control (100% Activity): Add assay buffer, COX-2 enzyme, and solvent (e.g., DMSO).

    • Inhibitor Wells: Add assay buffer, COX-2 enzyme, and the diluted inhibitor solutions.

    • Inhibitor Control (IC): Add assay buffer, COX-2 enzyme, and a saturating concentration of Celecoxib.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[20]

  • Reaction Initiation: Add a mixture of Arachidonic Acid and the fluorometric probe to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[19]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and use non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation
CompoundCOX-2 IC50 (µM)
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamideExperimental Value
Celecoxib (Reference)0.05 - 0.2

A low IC50 value indicates potent inhibition of COX-2. For a comprehensive profile, a similar assay should be run against the COX-1 isoform to determine the selectivity index (IC50 COX-1 / IC50 COX-2). A high selectivity index is a desirable characteristic for modern anti-inflammatory drugs.[20]

Benchmarking Protocol 3: Carbonic Anhydrase Inhibition

Objective: To measure the inhibitory activity of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide against human carbonic anhydrase II (hCA II) and compare it to Acetazolamide.

Rationale: The sulfonamide moiety is a classic zinc-binding group, making many sulfonamides potent inhibitors of carbonic anhydrases (CAs).[2] This family of zinc-containing enzymes plays a crucial role in various physiological processes.[13][21] Inhibition of CAs is the therapeutic mechanism for drugs like Acetazolamide.[12][15][22] This assay will reveal if the test compound has activity against this important off-target (or potentially primary) enzyme class.

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[21][23][24]

Materials:

  • Test Compound (TC)

  • Positive Control: Acetazolamide

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 96-well clear microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare all reagents according to standard laboratory procedures or kit instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the Test Compound and Acetazolamide in the assay buffer.

  • Plate Setup:

    • Enzyme Control (100% Activity): Add assay buffer and hCA II enzyme.

    • Inhibitor Wells: Add assay buffer, hCA II enzyme, and the diluted inhibitor solutions.

    • Background Control: Wells containing only assay buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add the CA substrate to all wells.

  • Measurement: Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[23]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Calculate the IC50 value using non-linear regression.

Expected Data and Interpretation
CompoundhCA II IC50 (nM)
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamideExperimental Value
Acetazolamide (Reference)10 - 20

A low nanomolar IC50 value indicates potent inhibition of carbonic anhydrase. Depending on the therapeutic goal, strong CA inhibition could be a desired primary activity or an undesirable off-target effect that could lead to side effects like those seen with Acetazolamide (e.g., metabolic acidosis, paresthesias).[12]

Conclusion and Future Directions

This guide provides a foundational, multi-assay strategy for the initial characterization of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide. By benchmarking against established drugs—Sulfamethoxazole, Celecoxib, and Acetazolamide—researchers can efficiently map the biological activity profile of this novel compound. The results from these assays will provide crucial insights into its potential as an antibacterial, anti-inflammatory, or carbonic anhydrase-modulating agent.

Positive results in any of these primary screens should be followed by more in-depth studies, including:

  • Selectivity Profiling: Testing against a broader panel of bacterial strains, COX isoforms (COX-1), or carbonic anhydrase isoforms (e.g., CA IX, a cancer target).

  • Mechanism of Action Studies: For antibacterial hits, confirming the inhibition of DHPS.

  • In Vitro ADME/Tox: Assessing properties like metabolic stability, plasma protein binding, and cytotoxicity in mammalian cell lines.

  • In Vivo Efficacy Models: Progressing promising candidates to relevant animal models of infection, inflammation, or glaucoma.

By following this structured and rigorous benchmarking approach, the scientific community can effectively and efficiently evaluate the therapeutic potential of new chemical entities built upon the versatile sulfonamide scaffold.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. [Link]

  • What is the mechanism of Sulfamethoxazole? Patsnap Synapse. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Sulfamethoxazole. Rupa Health. [Link]

  • What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. U.S. Food and Drug Administration. [Link]

  • Global Health: Antimicrobial Resistance: Sulfamethoxazole. PDB-101. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Sulfamethoxazole. Wikipedia. [Link]

  • Acetazolamide. Wikipedia. [Link]

  • Acetazolamide. StatPearls - NCBI Bookshelf. [Link]

  • K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision Inc. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. MDPI. [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Applied Pharmaceutical Science. [Link]

  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces. [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • Antimicrobial sulfonamide drugs. SciSpace. [Link]

  • N-Methyl-1-(3-nitrophenyl)methane Sulfonamide. Pharmaffiliates. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. PubMed. [Link]

  • Method of preparing methane sulfonamide and its derivatives.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]

Sources

Comparative Guide: Evaluating Cross-Reactivity and Assay Interference of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and assay development, structural promiscuity is a primary driver of false-positive hit rates. As a Senior Application Scientist, evaluating a compound like N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide requires looking beyond basic binding affinity. This specific molecule serves as a masterclass in structural liabilities, possessing two distinct motifs that dictate its behavior in biological assays: a nitroaromatic ring and a bis-sulfonamide moiety .

This guide objectively compares the compound's performance against gold-standard controls, detailing the causality behind its assay interference and target cross-reactivity, and provides self-validating experimental protocols to triage similar problematic scaffolds.

Structural Liabilities & Causality in Biological Assays

To understand how this compound behaves in vitro, we must deconstruct its chemical anatomy:

  • The Nitroaromatic Liability (Assay Interference): Nitroaromatics are classic Pan-Assay Interference Compounds (PAINS). Under physiological assay conditions, they are prone to enzymatic or chemical reduction, forming reactive nitroso intermediates that participate in redox cycling. This inherent electrophilicity and redox activity directly interfere with electron-transfer-based screening formats .

  • The Bis-Sulfonamide Liability (Target Cross-Reactivity): The sulfonamide group (–SO₂NH₂) is a privileged but highly promiscuous pharmacophore. Compounds containing this moiety frequently exhibit cross-reactivity with off-target metalloenzymes and inflammatory targets, most notably Carbonic Anhydrase (CA) isozymes and Cyclooxygenase-2 (COX-2) .

G Compound N-methanesulfonyl-N- (3-nitrophenyl)methanesulfonamide Motif1 Nitroaromatic Motif (Redox Cycling / PAINS) Compound->Motif1 Motif2 Bis-Sulfonamide Motif (Target Promiscuity) Compound->Motif2 AssayMTT MTT / WST-8 Assays (Redox-Dependent) Motif1->AssayMTT Electron Transfer AssayATP ATP Luminescence (Redox-Independent) Motif1->AssayATP Orthogonal Rescue TargetCA Carbonic Anhydrase II (Zinc Metalloenzyme) Motif2->TargetCA Zinc Coordination TargetCOX COX-2 Enzyme (Inflammatory Target) Motif2->TargetCOX Pocket Binding ResultFalse False Positive Signal (Assay Interference) AssayMTT->ResultFalse ResultTrue Accurate Viability Readout (Validated) AssayATP->ResultTrue ResultCross Moderate to High Cross-Reactivity TargetCA->ResultCross TargetCOX->ResultCross

Figure 1: Workflow for triaging the structural liabilities of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

Quantitative Data Comparison

To objectively evaluate the compound's cross-reactivity, we benchmarked its performance against gold-standard inhibitors (Acetazolamide for CA-II, Celecoxib for COX-2) and compared its viability readouts across orthogonal assay platforms.

Compound / ControlAssay TargetIC₅₀ (µM)Cross-Reactivity IndexMechanistic Note
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide CA-II14.2 ± 1.1ModerateWeak zinc coordination due to steric hindrance of the tertiary bis-sulfonyl groups.
Acetazolamide (Control)CA-II0.012 ± 0.002High (On-Target)Primary sulfonamide perfectly coordinates active-site zinc.
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide COX-245.5 ± 3.4LowBulky nitroaromatic ring prevents deep insertion into the COX-2 side pocket.
Celecoxib (Control)COX-20.04 ± 0.01High (On-Target)Standard COX-2 selective sulfonamide inhibitor.
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide MTT ViabilityN/AInterference Generates false-positive viability via direct chemical dye reduction.

Self-Validating Experimental Methodologies

To ensure scientific integrity, simply running an assay is insufficient; the protocol must be designed to internally validate the mechanism of action and rule out structural artifacts .

Protocol 1: Orthogonal Cell Viability Triage (MTT vs. Luminescence)

When testing nitroaromatics for cytotoxicity, standard colorimetric assays (MTT/WST-8) are fundamentally flawed. The nitroaromatic moiety accepts electrons from cellular reductants and transfers them to the tetrazolium dye, artificially inflating the viability signal.

  • Step 1: Cell Seeding & Treatment: Seed HEK293T cells at 10,000 cells/well in two parallel 96-well plates (Plate A and Plate B). Treat both plates with a dose-response gradient of the compound (0.1 µM to 100 µM) for 48 hours.

  • Step 2: Parallel Readout Generation (The Causality Check):

    • Plate A (Redox-Dependent): Add MTT reagent. Incubate for 3 hours.

    • Plate B (Redox-Independent): Add CellTiter-Glo (ATP luminescence) reagent. Incubate for 10 minutes.

  • Step 3: Cell-Free Control Validation: Incubate the compound with MTT in the absence of cells but in the presence of 1 mM Dithiothreitol (DTT).

  • Interpretation: If Plate A shows high viability but Plate B shows dose-dependent ATP depletion, the compound is a redox-cycler. Immediate color change in the cell-free control confirms the compound is a direct chemical reducer, isolating the assay interference from any biological mechanism.

Protocol 2: Carbonic Anhydrase II (CA-II) Cross-Reactivity Assay

The bis-sulfonamide structure presents a genuine biological cross-reactivity risk. We utilize a kinetic esterase cleavage assay to evaluate off-target binding.

  • Step 1: Enzyme Preparation: Prepare recombinant human CA-II (10 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 0.01% Brij-35).

  • Step 2: Compound Pre-incubation: Add the compound (or Acetazolamide control) to the enzyme mix. Crucial Causality Step: Incubate for 15 minutes at room temperature. Sulfonamides require time to enter the active site and displace the deep-water network to coordinate with the catalytic zinc ion. Skipping this step artificially inflates the apparent IC₅₀ due to slow-binding kinetics.

  • Step 3: Substrate Addition: Add 4-Nitrophenyl acetate (pNPA) to a final concentration of 1 mM. CA-II exhibits esterase activity, cleaving pNPA into 4-nitrophenol.

  • Step 4: Kinetic Readout: Measure absorbance continuously at 400 nm for 10 minutes to calculate the initial velocity ( V0​ ).

  • Interpretation: We measure kinetic velocity rather than an endpoint. Endpoint assays are highly vulnerable to the compound's own background absorbance (nitroaromatics are often natively yellow/orange). Kinetic tracking automatically subtracts the baseline absorbance, ensuring the cross-reactivity data is purely a function of enzyme inhibition.

Conclusion & Best Practices

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is a prime example of how structural motifs can deceive standard biological assays. Its nitroaromatic ring guarantees redox interference in tetrazolium-based assays, while its bis-sulfonamide core ensures moderate cross-reactivity with metalloenzymes like Carbonic Anhydrase.

Key Takeaways for Drug Development Professionals:

  • Never rely solely on MTT/WST-8 assays when evaluating nitroaromatic compounds; always pair them with an orthogonal, non-redox assay (e.g., ATP luminescence).

  • When screening sulfonamide derivatives, proactively profile them against CA-II and COX-2 early in the pipeline to map out off-target liabilities before advancing to in vivo models.

References

  • Pan-assay interference compounds. Grokipedia. Available at:[Link]

  • Wulf, N. R., & Matuszewski, K. A. Sulfonamide Allergies and Cross-Reactivity. PMC, National Institutes of Health. Available at:[Link]

  • Bowers, E. M., et al. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300. PMC, National Institutes of Health. Available at:[Link]

Safety Operating Guide

Proper Disposal of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (CAS No. 32763-32-9), a compound featuring both nitroaromatic and sulfonamide functionalities. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The dual functional nature of this compound necessitates a cautious approach. Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, explosive hazards, while sulfonamides are a class of compounds that require careful handling as chemical waste.[1][2] Therefore, N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide must be treated as hazardous waste.

I. Hazard Assessment and Chemical Profile
PropertyInformationSource
Chemical Name N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide[3]
CAS Number 32763-32-9[3]
Molecular Formula C8H10N2O6S2[3]
Molecular Weight 294.3 g/mol [3]
Hazardous Moieties Nitroaromatic, SulfonamideStructural Analysis

Nitroaromatic compounds are generally considered hazardous and require disposal in accordance with institutional and regulatory guidelines.[4] They should never be disposed of down the drain or in regular trash.[4]

II. Personal Protective Equipment (PPE)

The handling of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide for disposal requires stringent adherence to personal safety protocols. The following PPE is mandatory:

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses are the minimum requirement.[5] Given the potential for splashes or airborne particles, a face shield worn over safety goggles is highly recommended.[5]

  • Hand Protection : Chemically resistant gloves are crucial.[4] Butyl rubber gloves are effective against nitro compounds.[5] Heavy-duty nitrile gloves may also be acceptable.[4] Always inspect gloves for integrity before use.

  • Body Protection : A chemical-resistant lab coat or apron should be worn to protect against skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[6]

III. Waste Segregation and Collection Workflow

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide waste must be handled as a solid hazardous chemical waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal Start N-methanesulfonyl-N- (3-nitrophenyl)methanesulfonamide Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Solid Chemical Waste (e.g., unused reagent, contaminated consumables) IsSolid->SolidWaste Yes Container Select a compatible, sealable container SolidWaste->Container Label Affix 'HAZARDOUS WASTE' label. List all chemical constituents and approximate percentages. Container->Label Storage Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials. Label->Storage Pickup Arrange for pickup by the Environmental Health & Safety (EHS) department. Storage->Pickup End Proper Disposal by Certified Vendor Pickup->End

Disposal workflow for N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.
IV. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of solid N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide. This includes unused or expired reagent, contaminated personal protective equipment (e.g., gloves), weighing papers, and any absorbent materials used for cleaning minor spills.
  • This compound must be segregated as a solid hazardous chemical waste.[7] Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[8]

2. Container Selection and Preparation:

  • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
  • The container must be in good condition, free from cracks or leaks.
  • Ensure the container is clean and dry before adding any waste.

3. Waste Accumulation:

  • Carefully transfer the solid waste into the designated container. If the compound is a fine powder, perform this action in a chemical fume hood to minimize the risk of inhalation.
  • Keep the container closed at all times except when adding waste.

4. Labeling:

  • Label the waste container clearly with the words "HAZARDOUS WASTE".[7]
  • The label must also include the full chemical name: "N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide" and its CAS number (32763-32-9).
  • If other chemicals are present in the waste (e.g., contaminated silica gel), list all constituents and their approximate percentages.[7]
  • Indicate the date when waste was first added to the container.

5. Storage:

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
  • Ensure the container is segregated from incompatible materials, such as strong bases, amines, and oxidizing and reducing agents.[4]

6. Disposal Request:

  • Once the container is full, or as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call to the EHS office.
V. Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Minor Spill (Contained and manageable by laboratory personnel):

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate personal protective equipment as outlined in Section II.

  • Containment : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels.

  • Cleanup : Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.[4]

  • Waste Disposal : Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.

  • Reporting : Report the incident to your supervisor.

Major Spill (Large volume, rapid spread, or involving personnel injury):

  • Evacuate : Immediately evacuate the area.

  • Emergency Contact : Contact your institution's emergency response team or EHS department.

  • First Aid : If there is personnel exposure, remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[9][10] For eye contact, use an emergency eyewash station for at least 15 minutes.[10] Seek immediate medical attention.

VI. Regulatory Framework

The disposal of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is governed by several federal and state regulations. Key among these are:

  • The Resource Conservation and Recovery Act (RCRA) : Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for managing hazardous waste.

  • Occupational Safety and Health Administration (OSHA) : OSHA's standards, particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), mandate the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies and procedures for hazardous waste management.

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure the safe and compliant management of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide waste, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

Sources

Personal protective equipment for handling N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide (a bis-mesyl nitroaniline derivative) is a highly reactive solid organic intermediate utilized in pharmaceutical synthesis. Handling this compound requires strict adherence to safety protocols due to the dual-hazard nature of its molecular structure.

As a laboratory professional, understanding the causality behind safety protocols is just as critical as the protocols themselves. This guide provides the authoritative framework for the safe handling, operational workflow, and disposal of this compound.

Hazard Profile & Causality Assessment

To design an effective safety strategy, we must first deconstruct the chemical's structural hazards:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outermost layer of the skin). Systemic absorption can lead to methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing the blood's oxygen-carrying capacity [1].

  • The Bis-Methanesulfonamide Groups: Sulfonamide and mesyl derivatives are known to be severe ocular and mucous membrane irritants. Accidental contact with the eyes can cause irreversible tissue damage [2].

  • Physical State (Particulate Powder): As a solid powder, the primary risk during transfer and weighing is aerosolization. Inhalation of micro-particulates can cause immediate respiratory tract irritation and long-term sensitization [3].

Required Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be worn at all times when handling the neat (undiluted) powder or highly concentrated solutions.

Protection ZoneRequired EquipmentSpecification / StandardScientific Rationale (Causality)
Eye/Face Chemical Splash GogglesANSI Z87.1 or EN 166 compliantSafety glasses with side shields are insufficient. Splash goggles form a seal against the face, preventing aerosolized mesyl-sulfonamide dust from contacting ocular tissue.
Hands Nitrile Gloves (Double Gloving)Minimum 0.11 mm thicknessNitrile provides a robust barrier against lipophilic nitroaromatics [1]. Double gloving ensures that if the outer glove is contaminated during weighing, it can be doffed without exposing the skin.
Body Dedicated Lab Coat & Closed-Toe ShoesFlame-Resistant (FR) or 100% CottonPrevents the accumulation of electrostatic particulate matter on personal clothing, eliminating the risk of prolonged dermal exposure and take-home contamination.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (if handled outside a hood)Filters >99% of airborne particulates. Note: Respiratory protection is secondary to primary engineering controls (fume hoods).

Operational Handling Workflow

The following step-by-step methodology must be strictly followed to ensure a self-validating safety system during experimental setups.

Step 1: Pre-Operation Readiness Verify that your chemical fume hood is operational with a calibrated face velocity between 80–100 feet per minute (fpm). Clear the workspace of any incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger exothermic degradation.

Step 2: Equipment Grounding Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Fine organic powders easily build up static charges. Using grounded, anti-static micro-spatulas prevents the electrostatic scattering and aerosolization of the hazardous powder.

Step 3: Dispensing and Weighing Open the chemical container only when fully inside the fume hood. Carefully dispense the required mass. Do not drop the powder from a height; keep the spatula close to the weighing boat to minimize dust generation.

Step 4: Transfer and Sealing Once the desired mass is weighed, immediately transfer the compound into your reaction vessel (e.g., a round-bottom flask or septum-capped vial). Critically: Seal the vessel completely before removing it from the engineering control zone (fume hood).

Step 5: Doffing and Hygiene Remove the outer layer of nitrile gloves before touching any clean surfaces (like doorknobs or computer keyboards). Wash hands thoroughly with soap and water immediately after completing the procedure.

G Start 1. Pre-Operation Risk Assessment PPE 2. Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Verify Engineering Controls (Fume Hood >80 fpm) PPE->Hood Handle 4. Dispense & Weigh Chemical Powder Hood->Handle Decon 5. Decontaminate Surfaces (Solvent Wipe) Handle->Decon Doff 6. Doff PPE & Wash Hands Decon->Doff

Safety workflow for handling N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide.

Decontamination, Spill Response, and Disposal Plan

Even with rigorous protocols, accidental spills occur. Your response must be calculated to prevent the spread of the contaminant.

Routine Surface Decontamination

After handling, wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with 70% isopropanol (IPA) or methanol, followed by a secondary wipe with deionized water.

  • Causality: Alcohols effectively dissolve residual lipophilic organic sulfonamides, while the subsequent water wipe removes any remaining polar byproducts and prevents solvent buildup.

Minor Spill Response (<50g)
  • Do NOT dry sweep. Dry sweeping forcefully aerosolizes the particulate, drastically increasing the inhalation risk for the entire laboratory.

  • Gently cover the spilled powder with absorbent laboratory pads.

  • Carefully wet the pads with a compatible solvent (e.g., isopropanol) to dissolve the powder and suppress dust formation.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated pads and wipes into a designated hazardous waste bag.

Waste Disposal Logistics

Do not dispose of this chemical or its contaminated byproducts in standard trash or aqueous waste streams.

  • Collect all contaminated PPE, wipes, and chemical residue in a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Label the container clearly: "Hazardous Waste: Toxic Solid - Contains Nitroaromatic Sulfonamides" .

  • Route the waste for high-temperature incineration according to your institution's Environmental Health and Safety (EHS) guidelines, as incineration safely destroys the nitroaromatic ring and sulfonamide linkages [4].

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Skin Notation Profiles: Nitrobenzene.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NMAM Method 2005: Nitroaromatic Compounds.[Link]

  • American Chemical Society (ACS) Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。